Product packaging for Diethyl ((ethylthio)methyl)phosphonate(Cat. No.:CAS No. 54091-78-0)

Diethyl ((ethylthio)methyl)phosphonate

Cat. No.: B1596113
CAS No.: 54091-78-0
M. Wt: 212.25 g/mol
InChI Key: FTTKKJQNGIJGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Organophosphorus Compounds and Phosphonates in Scientific Disciplines

Organophosphorus chemistry is a significant field of study focused on the synthesis and properties of organic compounds containing phosphorus. smolecule.com These compounds are notable for their diverse applications, ranging from crucial roles in agriculture as pesticides to industrial uses as flame retardants and plasticizers. smolecule.comchem-station.com In the realm of biology, organophosphorus compounds are fundamental to life, forming the backbone of key biomolecules like DNA, RNA, and adenosine (B11128) triphosphate (ATP). chem-station.comnih.gov

Within this broad class, phosphonates are a distinct group of organophosphorus compounds characterized by a highly stable carbon-phosphorus (C–P) bond. rsc.orgresearchgate.net This stability, particularly its resistance to hydrolytic cleavage compared to the C-O-P bond in phosphates, makes phosphonates valuable as stable mimics of phosphate (B84403) esters or carboxylates in biological systems. wikipedia.orgnrochemistry.com This mimicry is a cornerstone of their application in medicinal chemistry, leading to the development of drugs for treating osteoporosis (bisphosphonates) and viral infections (e.g., Tenofovir). rsc.org In organic synthesis, phosphonate-stabilized carbanions are key reagents in reactions such as the Horner–Wadsworth–Emmons reaction, which is a widely used method for forming alkenes. smolecule.comresearchgate.net The field also extends to materials science, where metal phosphonates are studied for applications in catalysis, ion exchange, and gas sorption. google.com

Historical Context of Phosphonate (B1237965) Chemistry and its Evolution

The history of phosphonate chemistry dates back to 1897 with the first synthesis of bisphosphonates by Von Baeyer and Hofmann. rsc.org However, the field gained significant momentum in the mid-20th century. The discovery of the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (2-AEP), in 1959 opened the door to understanding the role of these compounds in biology. researchgate.net The development of organophosphate insecticides had begun earlier, around the 1930s, marking a major application of organophosphorus chemistry. chem-station.com

A pivotal moment in synthetic chemistry was the development of the Horner–Wadsworth–Emmons (HWE) reaction, first published by Leopold Horner in 1958 and later refined by Wadsworth and Emmons. chem-station.comresearchgate.net This reaction provided a reliable method for olefination and remains a vital tool in organic synthesis. researchgate.net The study of metal phosphonate chemistry began in earnest in the early 1970s, with pioneering work on layered zirconium phosphonates that opened up new avenues in materials science. nih.govresearchgate.net More recently, research has focused on developing greener and more efficient synthetic methods for phosphonates, reflecting a broader trend towards sustainability in chemistry. rsc.orgorganic-chemistry.org

Significance of Diethyl ((ethylthio)methyl)phosphonate within Contemporary Phosphonate Research

This compound is an organophosphorus compound that combines the characteristic phosphonate functional group with a sulfur-containing moiety (an ethylthio group). Its significance in contemporary research stems from its utility as a versatile building block in organic synthesis. The presence of the sulfur atom and the phosphonate group allows for a range of chemical transformations, making it a valuable intermediate for constructing more complex molecules.

The phosphonate portion of the molecule is primarily associated with its utility in the Horner-Wadsworth–Emmons (HWE) reaction. researchgate.net In this reaction, the carbon adjacent to the phosphorus can be deprotonated to form a nucleophilic carbanion, which then reacts with aldehydes or ketones to form alkenes. researchgate.netgoogle.com The inclusion of a sulfur atom on this carbon can influence the reactivity and stereochemical outcome of such reactions. google.com Furthermore, thio-substituted phosphonates are of interest in medicinal chemistry research, as demonstrated by the investigation of thio-analogues of phosphonoformic acid for their potential as antiviral agents. organic-chemistry.org This suggests that compounds like this compound serve as important scaffolds for developing novel bioactive compounds. Its structure makes it a useful tool for researchers exploring the synthesis of potential pharmaceuticals and agrochemicals. organic-chemistry.org

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound and related structures focuses on several key areas. A primary objective is its application as a synthetic reagent. Research explores its use in various carbon-carbon bond-forming reactions, particularly modifications of the HWE reaction, to synthesize functionalized olefins that are themselves intermediates for more complex targets. researchgate.net The versatility of sulfur-phosphonate reagents is a subject of study for creating diverse molecular scaffolds. researchgate.net

Another major scope of research is the synthesis of the compound itself and its analogues. The development of efficient synthetic routes, such as those involving the Michaelis-Arbuzov reaction or various coupling strategies for forming P-S bonds, is a continuous objective in organophosphorus chemistry. chem-station.com

Furthermore, investigations aim to understand how the interplay between the thioether and phosphonate functional groups influences the compound's reactivity and potential biological activity. This includes its use as a precursor for new organophosphorus compounds with potential applications in materials science or as bioactive agents. organic-chemistry.org While not the exact molecule, the study of similar compounds like diethylmethylphosphonate as a fuel additive also points to potential research in industrial applications.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number54091-78-0
Molecular FormulaC₇H₁₇O₃PS
Molecular Weight212.25 g/mol
IUPAC Namediethyl (ethylthiomethyl)phosphonate

Data sourced from publicly available chemical databases.

Table 2: Common Synthesis and Reaction Types

TypeDescription
Synthesis
Michaelis-Arbuzov ReactionA common method for forming carbon-phosphorus bonds to create the phosphonate backbone. chem-station.com
Thiol Coupling ReactionsMethods involving the coupling of thiols with H-phosphonates, often catalyzed by metals like copper, to form the P-S linkage or related structures.
Reactions
Horner-Wadsworth-EmmonsThe phosphonate is deprotonated and reacts with aldehydes/ketones to form alkenes. researchgate.netgoogle.com
Nucleophilic SubstitutionThe ethylthio group can potentially act as a leaving group in certain reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17O3PS B1596113 Diethyl ((ethylthio)methyl)phosphonate CAS No. 54091-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethoxy(ethylsulfanylmethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3PS/c1-4-9-11(8,10-5-2)7-12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTKKJQNGIJGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CSCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202428
Record name Diethyl ((ethylthio)methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54091-78-0
Record name Diethyl P-[(ethylthio)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54091-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl ((ethylthio)methyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054091780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54091-78-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl ((ethylthio)methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [(ethylthio)methyl]phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl ((ethylthio)methyl)phosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THV9NZ2JPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Diethyl Ethylthio Methyl Phosphonate and Its Derivatives

Established Synthetic Pathways for Phosphonate (B1237965) Esters

Traditional synthetic routes to phosphonate esters, including the target compound Diethyl ((ethylthio)methyl)phosphonate, are well-documented and form the bedrock of organophosphorus synthesis. These methods are characterized by their reliability and broad applicability.

Arbuzov Reaction-Based Syntheses of Alkylthiomethylphosphonates

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. jk-sci.comeurekaselect.com This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, which forms a quasi-phosphonium salt intermediate. wikipedia.org This intermediate then undergoes dealkylation, usually via an SN2 attack by the displaced halide ion, to yield the final phosphonate product. wikipedia.orgorganic-chemistry.org The general reactivity order for the alkyl halide is R-I > R-Br > R-Cl. jk-sci.com

This method is highly effective for preparing α-alkylthiomethylphosphonates. A representative synthesis involves the reaction of a trialkyl phosphite with a halomethyl thioether. For the synthesis of a compound analogous to this compound, such as Diethyl [(phenylthio)methyl]phosphonate, chloromethyl phenyl sulfide (B99878) is reacted with triethyl phosphite. The reaction proceeds by adding the chloromethyl phenyl sulfide to the triethyl phosphite at an elevated temperature. After the initial reaction, the mixture is refluxed for several hours to ensure the completion of the dealkylation step. Excess triethyl phosphite is then removed under reduced pressure, and the final product is purified by fractional distillation. orgsyn.org This process yields the desired phosphonate in high purity. orgsyn.org

Table 1: Example of Arbuzov Reaction for a Thio-substituted Phosphonate orgsyn.org

Reactant 1 Reactant 2 Product Yield

Kabachnik–Fields Reaction Approaches for α-Aminophosphonates and Analogs

The Kabachnik-Fields reaction is a three-component condensation reaction that provides a direct route to α-aminophosphonates, which are structural analogs of the target compound where the ethylthio group is replaced by an amino group. wikipedia.orgnih.gov This reaction involves an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite (such as diethyl phosphite). wikipedia.orgmdpi.com

The reaction mechanism can proceed through two main pathways. One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond (an aza-Pudovik reaction). wikipedia.orgmdpi.com Alternatively, the dialkyl phosphite can first react with the carbonyl compound to form an α-hydroxyphosphonate intermediate, which is then substituted by the amine. nih.govrgmcet.edu.in The specific pathway often depends on the nature and reactivity of the reactants. nih.govrgmcet.edu.in The Kabachnik-Fields reaction is a powerful tool for creating a diverse library of α-aminophosphonates and their derivatives. researchgate.net

Strategies Involving Dialkyl Hydroxymethylphosphonates as Precursors

Dialkyl hydroxymethylphosphonates are versatile intermediates that can be used to synthesize a range of functionalized phosphonates, including thioether derivatives. nih.gov The synthesis of these precursors is typically achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite to formaldehyde (B43269) (or its polymer, paraformaldehyde). tandfonline.comresearchgate.netchemicalbook.com This reaction is often catalyzed by a base, such as triethylamine. chemicalbook.comlew.ro

Once the Diethyl hydroxymethylphosphonate is formed, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate can then undergo a nucleophilic substitution reaction with a thiol, such as ethanethiol, in the presence of a base. This two-step sequence allows for the introduction of the ethylthio moiety, yielding this compound. The hydroxyl group can also be protected, for instance as a tetrahydropyranyl (THP) ether, to allow for other chemical transformations before its conversion to the final product. orgsyn.org

Table 2: Synthesis of Diethyl Hydroxymethylphosphonate chemicalbook.com

Reactant 1 Reactant 2 Catalyst Product Yield

Synthesis from Diethyl Methylphosphonate (B1257008) via Functionalization

Another synthetic approach starts with Diethyl methylphosphonate. The methylene (B1212753) group adjacent to the phosphonate is acidic and can be deprotonated by a strong base, such as n-butyllithium, to form a carbanion. thieme-connect.com This nucleophilic carbanion can then be reacted with an electrophilic sulfur-containing reagent to introduce the ethylthio group.

A suitable electrophile for this purpose would be diethyl disulfide (EtS-SEt). The carbanion attacks one of the sulfur atoms, displacing an ethyl thiolate anion and forming the C-S bond, which results in the final product, this compound. This method relies on the ability to selectively functionalize the α-carbon of the phosphonate ester. thieme-connect.com

Advanced and Green Synthetic Approaches to this compound Structures

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These advanced approaches often lead to shorter reaction times, higher yields, and reduced waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including the synthesis of organophosphorus compounds. researchgate.net The use of microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in significantly shorter times compared to conventional heating methods. nih.gov

This technology has been successfully applied to multicomponent reactions like the Kabachnik-Fields synthesis of α-aminophosphonates. mdpi.comnih.gov For example, the condensation of an aldehyde, an amine, and a phosphite can be achieved in minutes under microwave irradiation, often without the need for a catalyst. mdpi.comnih.gov A typical procedure involves mixing the reactants in a microwave vial and heating them at a set temperature (e.g., 80°C) for a short duration (e.g., 10 minutes). nih.gov This approach offers a green and efficient alternative to traditional methods. mdpi.com While not explicitly detailed for this compound itself, the principles are directly applicable to related syntheses, such as the Arbuzov or substitution reactions, potentially reducing reaction times and improving energy efficiency. researchgate.net

Table 3: Comparison of Reaction Times in Microwave-Assisted Synthesis

Reaction Type Conventional Method Time Microwave-Assisted Time Reference
Kabachnik-Fields Reaction Several hours to days 10 - 45 minutes mdpi.comnih.gov

Ultrasound-Promoted Synthetic Strategies

The application of ultrasonic irradiation in the synthesis of phosphonate derivatives, particularly α-aminophosphonates, has emerged as a powerful tool for process intensification. nih.govresearchgate.net This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature conditions, which can dramatically accelerate reaction rates and improve yields. researchgate.netrsc.org

Research has demonstrated that the Kabachnik-Fields and Pudovik reactions, common routes to α-aminophosphonates, benefit significantly from sonication. researchgate.net One study highlighted the synthesis of new α-aminophosphonates by reacting an amine, an aldehyde, and triethyl phosphite under ultrasonic irradiation. researchgate.net This method proved to be significantly more efficient than conventional stirring, drastically reducing reaction times from hours to minutes while simultaneously increasing product yields. researchgate.net For instance, a reaction that required 12 hours to achieve a 70% yield under silent conditions could be completed in 25 minutes with an 88% yield using ultrasound. researchgate.net These strategies are often performed free of any catalyst, further enhancing their green credentials. researchgate.net In other variations, a Lewis acid catalyst like SnCl₂·2H₂O has been used in ethanol (B145695) under ultrasonic conditions to facilitate the synthesis of novel α-aminosubstituted phosphonates. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Promoted Synthesis of α-Aminophosphonates

EntryReaction Time (Conventional)Yield (Conventional)Reaction Time (Ultrasound)Yield (Ultrasound)
7a 12 h70%25 min88%
8a 10 h66%22 min85%
7b 10 h73%18 min91%
8b 8 h78%16 min92%
7c 8.5 h80%16 min90%
Data sourced from a study on the ultrasound-promoted, solvent-free synthesis of α-aminophosphonates. researchgate.net

Solvent-Free Reaction Conditions for Enhanced Sustainability

In alignment with the principles of green chemistry, solvent-free reaction conditions have been successfully applied to the synthesis of phosphonate derivatives. researchgate.netrsc.orgtandfonline.com Eliminating organic solvents reduces environmental impact, minimizes waste, and can simplify product purification processes. researchgate.net

The synthesis of α-aminophosphonates via the three-component Kabachnik-Fields reaction is particularly amenable to solvent-free conditions. tandfonline.com Researchers have developed an ecologically friendly method for preparing α-amino phosphonates by combining an amine, an aldehyde, and a phosphite in a solvent-free environment, often coupled with ultrasonication to facilitate the reaction. tandfonline.com This approach not only offers high efficiency but also represents a sustainable alternative to traditional solvent-heavy methods. researchgate.nettandfonline.com For example, new α-aminophosphonates have been synthesized under solvent-free conditions using ultrasonic irradiation, highlighting benefits such as high yields, short reaction times, and an uncomplicated work-up procedure. researchgate.net Similarly, metal thiophosphates have been prepared via solvent-free exchange reactions at moderate temperatures, demonstrating the broader applicability of this sustainable approach within phosphorus chemistry. mdpi.comnsf.gov

Catalytic Synthesis Methodologies

Catalysis is central to the efficient synthesis of this compound derivatives, with heterogeneous, organocatalytic, and phase-transfer systems offering distinct advantages in terms of activity, selectivity, and reusability.

Heterogeneous Catalysis (e.g., SnO2 Nanoparticles, Nanoporous AlSBA-15, Nano CaO, Metal Oxide Nanoparticles)

Heterogeneous catalysts are prized for their ease of separation from the reaction mixture and potential for recycling. researchgate.net Various solid catalysts, particularly metal oxide nanoparticles and structured porous materials, have proven effective in phosphonate synthesis. tandfonline.comresearchgate.netmdpi.com

Metal Oxide Nanoparticles : Nano-sized metal oxides like zinc oxide (nano ZnO) have been employed as efficient and recyclable catalysts for the Kabachnik-Fields reaction under solvent-free and ultrasonic conditions. tandfonline.com The high surface area and reactivity of the nanoparticles contribute to the reaction's efficiency. tandfonline.com Other metal oxides such as CeO₂, α-Fe₂O₃, and Fe₃O₄ have been precipitated onto phosphonate-functionalized polymer surfaces, indicating a strong affinity between phosphonate groups and metal oxide materials. researchgate.net Phosphonate-based linkers are effective for anchoring ligands directly onto iron oxide nanoparticle cores. nih.gov

Nanoporous AlSBA-15 : Aluminosilicate materials like nanoporous AlSBA-15 serve as outstanding solid acid catalysts for the one-pot, three-component synthesis of α-aminophosphonates. researchgate.net These materials possess a well-ordered crystalline structure, high surface area, and tunable acidity, which are crucial for their catalytic performance. researchgate.netnii.ac.jp The use of AlSBA-15 allows for excellent yields, short reaction times, high chemo-selectivity, and easy catalyst recycling for up to six cycles without significant loss of activity. researchgate.net The bifunctional Brønsted and Lewis acidic sites on AlSBA-15 are believed to activate the reactants effectively. rsc.org

Metal Phosphonates : While often the target product, metal phosphonates themselves can act as heterogeneous catalysts. mdpi.com Materials like zirconium phosphonates are noted for their high chemical and thermal stability and have been used as catalysts for reactions such as the transfer hydrogenation of ethyl levulinate. mdpi.comscispace.com

Table 2: Performance of Selected Heterogeneous Catalysts in Phosphonate Synthesis

CatalystReaction TypeKey AdvantagesReference
Nano ZnO Kabachnik-FieldsEcologically friendly, solvent-free, ultrasonic conditions tandfonline.com
AlSBA-15 Kabachnik-FieldsHigh yield & chemo-selectivity, recyclable (≥6 cycles) researchgate.net
Zirconium Phosphonates Transfer HydrogenationHigh chemical and thermal stability mdpi.comscispace.com
Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, allowing for the production of chiral phosphonates with high enantioselectivity. mdpi.comnih.govacs.org This approach avoids the use of potentially toxic and expensive metals. unl.pt

A variety of organocatalytic systems have been developed for phosphonate synthesis:

Chiral Brønsted Acids : Diphenylphosphinic acid and 1,1'-binaphthyl-2,2'-dihydrogen-phosphate (B) have been tested as catalysts for the Kabachnik-Fields reaction, with diphenylphosphinic acid proving to be an efficient and simple option. researchgate.net

Chiral Amine Derivatives : Proline derivatives and other chiral amines or their salts can create a chiral environment for the reaction. researchgate.net Cinchona alkaloid derivatives, for example, have been used as organocatalysts to produce α-aminophosphonates in very good yields (up to 98%) and high enantiomeric excess (up to 92% ee). mdpi.com

Weak Bonding Organocatalysis : Exceptionally efficient organocatalysts have been designed for the enantioselective isomerization of α-iminophosphonates to yield chiral α-aminophosphonates. nih.govacs.org These catalysts can operate at parts-per-million (ppm) loading and achieve total turnover numbers (TON) as high as 1,000,000, rivaling the efficiency of enzymes. nih.govacs.org This system demonstrates excellent functional group tolerance, including for substrates containing thiol ethers, which are structurally related to this compound. acs.org Computational studies suggest this high efficiency is achieved through a network of weak bonding interactions that preorganize the substrate. nih.gov

Table 3: Examples of Organocatalytic Systems in Phosphonate Synthesis

Catalyst TypeSubstrate TypeYieldEnantiomeric Excess (ee)Key FeatureReference
Quinine-derived salt Phosphonium (B103445) salt + Dimethyl phosphiteUp to 98%Up to 92%Stereoselective α-amidoalkylation mdpi.com
Diphenylphosphinic acid Aldehyde + Aniline + DiethylphosphiteGoodN/AEfficient Kabachnik-Fields catalyst researchgate.net
Small-molecule isomerase α-iminophosphonate48-84%92-99%Enzyme-like efficiency (ppm loading) nih.govacs.org
Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports one reactant across the phase boundary into the other phase where the reaction can occur. wikipedia.orgresearchgate.net This method is known for its mild reaction conditions and operational simplicity. researchgate.net

In phosphonate chemistry, PTC has been effectively used for various transformations:

Asymmetric Synthesis : Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, are widely used. mdpi.comnih.gov For example, the reaction of phosphonium salts with dimethyl phosphite in a toluene/solid KOH system using a chiral hydroquinine-derived catalyst at -70°C can produce chiral α-aminophosphonates with high yields (e.g., 84%) and good enantioselectivity (e.g., 84% ee). mdpi.com

Alkylation Reactions : PTC is well-suited for the alkylation of phosphonate precursors. researchgate.nettandfonline.com The alkylation of diethyl N-(diphenylmethylene)aminomethylphosphonate with alkyl dihalides under phase-transfer conditions provides a convenient route to cyclic α-aminophosphonates. researchgate.net

General Synthesis : The PTC method allows for the efficient and selective phosphorylation of various compounds and the synthesis of dialkyl methyl phosphonates, especially with bulky alkyl groups, in liquid-liquid or solid-liquid systems. researchgate.net

Electrochemical and Light-Mediated Strategies for Phosphonate Synthesis

Driven by the quest for greener and more sustainable chemical processes, electrochemical and light-mediated synthetic strategies have gained prominence. rsc.orgchemistryviews.org These methods offer novel activation pathways that often proceed under mild conditions without the need for harsh chemical oxidants or reductants. rsc.orgorganic-chemistry.org

Electrochemical Synthesis Electrochemistry provides a powerful means to drive C-P bond formation through controlled oxidation or reduction processes. rsc.org This approach can be performed at room temperature, often without added catalysts or oxidants, by using electricity as a "traceless" reagent. organic-chemistry.org

A nickel-catalyzed electrochemical cross-coupling reaction between aryl bromides and dialkyl phosphites has been developed to produce aryl phosphonates at room temperature in a simple undivided cell with inexpensive carbon electrodes. organic-chemistry.org

An oxidant- and metal-catalyst-free method involves the electrochemical cross-dehydrogenative-coupling reaction between alcohols and secondary phosphine (B1218219) oxides to yield organophosphinates. organic-chemistry.org

Domino reactions, such as an electrochemical iodination–phosphonation–oxygenation sequence, have been used to prepare carbamoylphosphonates from alcohols and phosphoramides. researchgate.net

Light-Mediated Synthesis Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. chemistryviews.orgrsc.org This has been applied to the synthesis of phosphonates through several mechanisms. chemistryviews.orguab.cat

Photocatalyst-Free Synthesis : Some reactions can be driven by visible light without any photocatalyst. chemistryviews.org A straightforward method for creating aryl phosphonates involves reacting arylazo sulfones with a phosphite under blue LED irradiation. chemistryviews.org Another catalyst-free approach uses visible light to promote the formation of an electron donor-acceptor (EDA) complex between thianthrene (B1682798) salts and triethyl phosphite, which leads to aryl phosphonates in excellent yields in as little as 30 minutes. uab.cat This method is even effective using sunlight as the energy source. uab.cat

Photocatalyzed Synthesis : A variety of photocatalysts can mediate C-P bond formation. Zinc phthalocyanine (B1677752) has been used for the photoredox synthesis of both aryl- and alkylphosphonates from hydrazines and trialkylphosphites in a ligand- and base-free protocol. nih.gov Another strategy involves the combination of diaryliodonium salts with phosphites under visible-light illumination, which proceeds smoothly and tolerates a wide range of functional groups. acs.orgacs.org These radical-driven methods represent a powerful and modern approach to constructing C-P bonds. rsc.orgresearchgate.net

Aqueous Medium Reactions for Environmental Benignity

The development of synthetic routes in aqueous media represents a significant advancement in green chemistry, minimizing the reliance on volatile and often hazardous organic solvents. For the synthesis of phosphonate derivatives, particularly α-aminophosphonates, water has been explored as a viable reaction medium.

One notable example is the Kabachnik-Fields reaction, a three-component condensation of an amine, an oxo compound, and a dialkyl phosphite. Research has demonstrated that the reaction between benzylamine, benzaldehyde, and diethyl phosphite can proceed effectively in water without the need for a catalyst. sciforum.net Similarly, when triethyl phosphite is used as the phosphorus source in water, the reaction can be catalyzed by p-toluenesulfonic acid (PTSA) to achieve the desired α-aminophosphonate products. sciforum.net These approaches highlight the potential for developing more environmentally friendly synthetic pathways for phosphonate analogs.

Stereoselective Synthesis of this compound Derivatives

The biological activity of phosphonate derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance for accessing optically pure compounds.

Enantioselective synthesis of α-aminophosphonates has been achieved through various catalytic strategies. The aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, can be rendered stereoselective. For instance, the reaction of a carbazole-related imine with dialkyl phosphites in the presence of tetramethylguanidine as a catalyst yields the corresponding α-aminophosphonate adducts in good yields. nih.gov Another approach involves the use of chiral organocatalysts. Chiral cinchona alkaloid-derived catalysts have been successfully employed in the reaction of 1-(N-acylamino)alkylphosphonium salts with dimethyl phosphite, providing a pathway to enantiomerically enriched α-aminophosphonates. mdpi.com

The use of chiral building blocks is another effective strategy. Synthesizing α-aminophosphonates using (S)-α-phenylethylamine as the chiral amine component in the Kabachnik-Fields reaction leads to the formation of optically active products. sciforum.net Similarly, the acylation of the SC-enantiomer of dimethyl α-hydroxy-benzylphosphonate has been shown to proceed while retaining the optical purity of the starting material. nih.gov

Table 1: Examples of Stereoselective Synthesis of Phosphonate Derivatives
Reaction TypeAmine/Imine ComponentPhosphorus ReagentCatalyst/MethodKey FindingReference
aza-Pudovik ReactionCarbazole-related imineDialkyl phosphitesTetramethylguanidineGood yields of adducts. nih.gov
Kabachnik-Fields Reaction(S)-α-phenylethylamineDialkyl phosphitesChiral building blockSynthesis of optically active α-aminophosphonates. sciforum.net
α-amidoalkylation1-(N-Acylamino)alkylphosphonium saltsDimethyl phosphiteChiral Cinchona alkaloid-derived catalystsProvides enantiomerically enriched α-aminophosphonates. mdpi.com
AcylationSC-enantiomer of dimethyl α-hydroxy-benzylphosphonateAcyl chloridesNo catalyst requiredOptical purity was retained during acylation. nih.gov

Synthesis of Functionally Diverse this compound Analogs (e.g., α-Aminophosphonates, α-Hydroxyphosphonates, Sulfur-Containing Variants)

The functionalization of the phosphonate backbone allows for the creation of a wide array of analogs with diverse chemical properties and potential applications. Key analogs include α-aminophosphonates, α-hydroxyphosphonates, and other variants containing sulfur.

α-Aminophosphonates: These compounds are structural analogs of α-amino acids and are commonly synthesized via the Kabachnik-Fields reaction. sciforum.net This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a diethyl phosphite. researchgate.net For example, a variety of primary 1-aminophosphonates can be synthesized using catalysts like aluminum triflate under solvent-free conditions, producing good to high yields. researchgate.net The reaction can also be catalyzed by entities such as elemental iodine or zinc chloride in green solvents like 2-methyltetrahydrofuran. nih.gov Another significant route is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine. nih.gov

α-Hydroxyphosphonates: The most prevalent method for synthesizing α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound (aldehyde or ketone). nih.govmdpi.com This reaction can be promoted by various base or acid catalysts. nih.gov For instance, potassium bisulfate (KHSO4) has been used as an efficient catalyst for the reaction between aldehydes and diethyl phosphite under solvent-free conditions at room temperature. researchgate.net Green and effective synthesis has also been demonstrated using biosourced "Eco-MgZnOx" catalysts derived from Zn-hyperaccumulating plants, achieving high conversions under solventless conditions. nih.gov The Abramov reaction, using trialkyl phosphites, is an alternative method. nih.gov A modified Abramov reaction using trimethylsilyl (B98337) chloride (TMSCl) with the phosphorus reagent and carbonyl compound has also been developed. ijsrst.com

Sulfur-Containing Variants: this compound is itself a prime example of a sulfur-containing phosphonate analog. The synthesis of related structures, such as Diethyl [(phenylthio)methyl]phosphonate, can be achieved through the reaction of triethyl phosphite with chloromethyl phenyl sulfide at elevated temperatures. orgsyn.org This thioether can be further functionalized; for example, oxidation of the sulfur atom yields the corresponding sulfone, Diethyl [(phenylsulfonyl)methyl]phosphonate, which is a versatile intermediate for Horner-Wadsworth-Emmons olefination reactions. orgsyn.org Other complex sulfur-containing analogs, such as aryl sulfamidophosphonates, have been synthesized via a multi-step process culminating in a Kabachnik–Fields multi-component reaction. nih.gov Furthermore, thiophosphonate peptide analogs, where a sulfur atom replaces an oxygen atom on the phosphorus, have been prepared using H-phosphonate esters as key intermediates. lsu.edu

Table 2: Synthesis of Diverse Phosphonate Analogs
Analog TypeSynthetic MethodReactantsCatalyst/ConditionsYieldReference
α-AminophosphonateKabachnik-FieldsAldehyde, Ammonium Carbonate, Diethyl PhosphiteAl(OTf)3, solvent-free, 100°CGood to high researchgate.net
α-HydroxyphosphonatePudovik ReactionAromatic Aldehydes, Diethyl PhosphiteKHSO4, solvent-free, ambient temp.Not specified researchgate.net
α-HydroxyphosphonatePudovik ReactionBenzaldehyde, Diethyl H-phosphonateEco-MgZnOx, solvent-freeUp to 92% nih.gov
α-HydroxyphosphonateModified Abramov2-chloroquinoline-3-carbaldehyde, Triethylphosphite, TMSClZnS nanoparticles, room temp.Not specified ijsrst.com
Diethyl [(phenylthio)methyl]phosphonateArbuzov-type reactionTriethyl phosphite, Chloromethyl phenyl sulfideHeat (130°C)Not specified orgsyn.org

Chemical Reactivity and Transformation Mechanisms of Diethyl Ethylthio Methyl Phosphonate

Fundamental Reactivity Profiles of Phosphonate (B1237965) Esters, including Hydrolysis Susceptibility

Phosphonate esters, such as Diethyl ((ethylthio)methyl)phosphonate, exhibit characteristic reactivity patterns centered on the phosphorus atom and the ester groups. The phosphorus center is tetrahedral, and the molecule is structurally related to phosphorous acid. wikipedia.org A key reaction of this class of compounds is hydrolysis, which involves the cleavage of the P-O-C ester bonds. wikipedia.org

The hydrolysis of phosphonate esters can occur under both acidic and basic conditions. wikipedia.orgnih.govsemanticscholar.org This transformation is typically a sequential, two-step process due to the presence of two ester functionalities. nih.gov However, the hydrolysis of the P-O-C bond is often challenging and may require aggressive reaction conditions, such as high temperatures and a large excess of concentrated acid. nih.govsemanticscholar.org Mineral acids like hydrochloric acid (HCl) and hydrobromic acid (HBr) are commonly employed, with reactions often performed at around 100 °C for extended periods. nih.gov Hydrobromic acid has been noted to be more efficient in some cases, though hydrochloric acid remains widely used. nih.gov

Under acidic catalysis, it has been observed that the rate of hydrolysis can be influenced by the nature of the alkyl group in the ester. For instance, an isopropyl phosphonate derivative hydrolyzes faster than the corresponding methyl ester under acidic conditions. nih.gov Conversely, under basic conditions, the methyl ester reacts significantly faster—reportedly 1000-fold faster—than the isopropyl derivative. nih.gov

In addition to chemical hydrolysis, enzymatic pathways exist, and certain enzymes like 5'-nucleotide phosphodiesterase have been shown to effectively catalyze the hydrolysis of phosphonate esters. nih.gov An alternative to direct hydrolysis is the dealkylation of the ester groups using reagents like trimethylsilyl (B98337) halides. nih.govsemanticscholar.org

Table 1: Selected Conditions for Phosphonate Ester Hydrolysis

Catalyst/Reagent Conditions Comments Reference(s)
Hydrochloric Acid (HCl) Excess concentrated acid, reflux (approx. 100 °C), 12+ hours Common method for converting dialkyl phosphonates to phosphonic acids. nih.gov
Hydrobromic Acid (HBr) Excess concentrated acid, elevated temperature Often considered more efficient than HCl for hydrolysis. nih.gov
Triflic Acid (TfOH) With water, 140 °C Catalyzes hydrolysis of various alkyl-, alkenyl-, and aryl-substituted phosphonates. organic-chemistry.org
Sodium Hydroxide (B78521) (NaOH) Aqueous solution, elevated temperature Base-catalyzed hydrolysis; reaction rate is sensitive to the steric bulk of the ester's alkyl group. wikipedia.orgnih.gov

Carbon-Carbon Bond Forming Reactions Involving this compound as a Reagent

The carbon atom situated between the phosphorus and sulfur atoms in this compound is activated, enabling its participation in key carbon-carbon bond-forming reactions. Deprotonation at this position generates a stabilized carbanion that serves as a potent nucleophile.

A primary application of this compound and related compounds is the Horner-Wadsworth-Emmons (HWE) reaction, a modified Wittig reaction. conicet.gov.arwikipedia.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to synthesize an alkene. wikipedia.orgorganic-chemistry.org this compound is explicitly identified as a reactant for stereoselective Horner-Wadsworth-Emmons reactions. sigmaaldrich.com

The mechanism begins with the deprotonation of the phosphonate at the α-carbon using a base, which generates a nucleophilic carbanion. wikipedia.org Common bases include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and butyllithium (B86547) (BuLi). organic-chemistry.org This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. wikipedia.org The resulting intermediate subsequently eliminates a water-soluble dialkyl phosphate (B84403) salt to form a carbon-carbon double bond. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org The stereochemical outcome can be influenced by the reaction conditions and the structure of the reactants. conicet.gov.arwikipedia.org

Table 2: Common Reagents in the Horner-Wadsworth-Emmons Reaction

Reagent Type Examples Role in Reaction Reference(s)
Phosphonate Reagent This compound, Diethyl methylphosphonate (B1257008) Source of the stabilized carbanion after deprotonation. sigmaaldrich.comsigmaaldrich.com
Carbonyl Compound Aldehydes, Ketones Electrophile that reacts with the phosphonate carbanion. wikipedia.orgorganic-chemistry.org
Base Sodium Hydride (NaH), Butyllithium (BuLi), Sodium Methoxide (NaOMe), Potassium tert-butoxide Deprotonates the phosphonate to form the reactive carbanion. wikipedia.orgorganic-chemistry.org

The HWE reaction is a powerful and widely used tool in organic synthesis for the stereocontrolled formation of olefins and has been applied in the total synthesis of numerous natural products. conicet.gov.ar

The Michael addition, or conjugate addition, represents another significant carbon-phosphorus bond-forming strategy involving phosphonate analogues. rsc.org This reaction typically involves the addition of a phosphorus-centered nucleophile to an electron-deficient alkene, such as α,β-unsaturated esters, nitriles, or enones. rsc.orgrsc.org

While direct examples involving this compound are not prominent, its analogues, particularly dialkyl H-phosphonates (also known as dialkyl phosphites), are common Michael donors in what is termed the phospha-Michael addition. rsc.orgrsc.orgacs.org The reaction is generally base-catalyzed, with a variety of catalysts proving effective, including strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and inorganic compounds such as calcium oxide (CaO). rsc.orgrsc.org The effectiveness of the reaction is highly dependent on the structure of the Michael acceptor, the substituents on the phosphorus atom, and the reaction conditions. rsc.orgrsc.org

In an alternative setup, vinyl phosphonates can serve as Michael acceptors. nih.gov In this context, a nucleophile adds to the β-carbon of the vinyl group. Asymmetric Michael additions to vinyl phosphonates have been developed using organocatalysis, demonstrating the utility of these substrates in stereoselective synthesis. nih.gov

Nucleophilic and Electrophilic Characteristics and Interaction Dynamics

This compound exhibits dual reactivity, possessing both nucleophilic and electrophilic characteristics.

Nucleophilic Character : The primary source of nucleophilicity arises from the carbanion generated by deprotonating the methylene (B1212753) carbon flanked by the phosphonate and thioether groups. This stabilized carbanion is a strong nucleophile, a property that is harnessed in the Horner-Wadsworth-Emmons reaction for C-C bond formation. wikipedia.org Phosphonate-stabilized carbanions are noted to be more nucleophilic but less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org The sulfur atom of the ethylthio group also has lone pairs of electrons and can act as a nucleophile in certain reactions, such as alkylation or coordination to metals.

Electrophilic Character : The phosphorus atom is electron-deficient and serves as the primary electrophilic center. It is susceptible to nucleophilic attack, which is the operative mechanism in the hydrolysis of the ester groups, where water or a hydroxide ion attacks the phosphorus atom. nih.gov Similarly, reactions with other nucleophiles like amines or thiols to form phosphonamidates or phosphonothioates proceed via nucleophilic attack at the phosphorus center, often requiring prior activation of a P-O bond. nih.gov

Halogenation and Subsequent Transformations (e.g., with N-Chlorosuccinimide)

It is therefore highly probable that the reaction of this compound with NCS would yield Diethyl ((1-chloroethylthio)methyl)phosphonate. This resulting α-chloro thioether is a valuable synthetic intermediate. The chlorine atom can be displaced by various nucleophiles or eliminated to form a vinyl thioether, thus providing a route to further functionalization of the molecule.

Functional Group Interconversions and Derivatization Strategies

This compound is a versatile substrate that can undergo various transformations at its different functional groups, allowing for the synthesis of a diverse range of derivatives.

Modification of the Phosphonate Group :

Hydrolysis : The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding ((ethylthio)methyl)phosphonic acid. wikipedia.orgnih.gov

Transesterification : Reaction with an alcohol, often with removal of ethanol (B145695), can exchange the ethyl groups for other alkyl or aryl groups. wikipedia.org

Conversion to Phosphonamidates and Phosphonothioates : A modern approach involves the activation of one of the P-OEt groups with triflic anhydride (B1165640), followed by substitution with a broad range of nitrogen (amines, sulfonamides) or sulfur (thiols) nucleophiles to form mixed phosphonamidates and phosphonothioates, respectively. nih.gov This method allows for the modular synthesis of diverse phosphonylated compounds. nih.gov

Reactions at the α-Carbon :

Olefination : As discussed, deprotonation of the α-carbon followed by reaction with aldehydes or ketones in the HWE reaction is a key strategy for forming alkenes. sigmaaldrich.com

Synthesis of Heterocycles : The compound serves as a reactant in the preparation of more complex molecules, including spiro and fused N,O-heterocyclic phosphonate esters, some of which have been investigated for biological activity. sigmaaldrich.com

Modification of the Thioether : The thioether group can potentially be oxidized to the corresponding sulfoxide (B87167) and sulfone using common oxidizing agents, which would further modulate the electronic properties and reactivity of the molecule.

Table 3: Summary of Derivatization Strategies

Functional Group Transformation Reagents/Conditions Product Type Reference(s)
Phosphonate Ester Hydrolysis H₃O⁺ or OH⁻, heat Phosphonic Acid wikipedia.orgnih.gov
Phosphonate Ester Transesterification ROH, heat Different Phosphonate Ester wikipedia.org
Phosphonate Ester Conversion to Phosphonamidate 1. Triflic Anhydride; 2. R₂NH Phosphonamidate nih.gov
Phosphonate Ester Conversion to Phosphonothioate 1. Triflic Anhydride; 2. RSH Phosphonothioate nih.gov
α-Methylene (CH₂) Horner-Wadsworth-Emmons 1. Base (e.g., NaH); 2. RCHO Alkene wikipedia.orgsigmaaldrich.com

These varied reaction pathways underscore the utility of this compound as a versatile building block in synthetic organic chemistry.

Formation of O,S-Thioacetals

The formation of O,S-thioacetals from this compound is not a direct, commonly reported transformation. However, the related chemistry of α-functionalized phosphonates provides a basis for understanding how such structures could be synthesized. Generally, thioacetals are formed by the reaction of a carbonyl compound with a thiol. In the context of this compound, the focus is typically on the reactivity of the methylene group adjacent to the phosphorus and sulfur atoms.

One plausible, though less direct, route to an O,S-thioacetal structure involves the functionalization of a related phosphonate. For instance, the synthesis of diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, an O,O-acetal, is achieved by reacting diethyl hydroxymethylphosphonate with dihydropyran. orgsyn.org This demonstrates that the methylene group attached to the phosphonate can be part of an acetal-like structure.

A more direct synthetic approach to O,S-thioacetals involves the reaction of aldehydes or ketones with thiols in the presence of an acid catalyst. While this compound itself is not a typical precursor for this reaction in the way a simple thiol is, its structural elements are found in more complex syntheses. For example, the related compound, diethyl (methylthiomethyl)phosphonate, can be deprotonated at the methylene bridge to form a carbanion, which then acts as a nucleophile. This carbanion can react with electrophiles, a key step in building more complex molecules. While this does not directly form an O,S-thioacetal from the starting phosphonate, it highlights the reactivity of the P-C-S linkage which is fundamental to these structures.

The general synthesis of thioacetals can be accomplished using various catalysts, such as hafnium trifluoromethanesulfonate (B1224126) or iodine, to facilitate the reaction between carbonyl compounds and thiols under mild conditions. youtube.com The formation of an O,S-thioacetal specifically would involve the reaction with a molecule containing both a thiol and a hydroxyl group, or a sequential reaction.

Click Chemistry Applications in this compound Derivatization

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and generate minimal byproducts. nih.gov The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgwikipedia.orgnih.gov While direct click chemistry applications involving this compound are not extensively documented, its structure can be modified to incorporate the necessary functional groups (azide or alkyne) for such reactions.

Proposed Derivatization for Click Chemistry:

To make this compound amenable to click chemistry, it would first need to be functionalized. A hypothetical pathway could involve:

Halogenation: Introducing a halogen atom, for example, by replacing one of the ethyl groups on the phosphate or by modifying the ethylthio side chain.

Introduction of an Azide or Alkyne: The halogenated derivative could then undergo nucleophilic substitution. For instance, reacting a brominated derivative with sodium azide would yield an azido-phosphonate. Alternatively, an alkyne group could be introduced via coupling reactions.

Once derivatized, this phosphonate-containing molecule could be "clicked" onto other molecules bearing the complementary functional group. This approach is widely used in pharmaceutical sciences and materials science for creating complex molecular architectures. nih.gov The resulting triazole ring is not just a linker but can also act as a bioisostere for other functional groups.

The versatility of click chemistry allows for its use in aqueous conditions and across a broad pH range, making it suitable for biological applications. organic-chemistry.orgnih.gov Ruthenium-catalyzed versions of the azide-alkyne cycloaddition (RuAAC) can also be used, which notably yield the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer produced by CuAAC. wikipedia.org This powerful synthetic tool offers a modular approach to building novel phosphonate-containing compounds for various applications, from drug discovery to materials science. nih.govchemscene.com

Oxidative Decomposition and Thermal Degradation Mechanisms of Related Phosphonates

The stability of phosphonates under oxidative and thermal stress is a critical aspect of their chemistry, particularly in applications like flame retardants and industrial lubricants. The degradation mechanisms are highly dependent on the structure of the phosphonate and the conditions applied.

Thermal Degradation:

The thermal degradation of organophosphorus esters, including phosphonates, generally initiates with the elimination of a phosphorus acid. nih.govresearchgate.net The ease with which this occurs is influenced by the level of oxygenation at the phosphorus atom. nih.gov

Phosphates (high oxygenation): Readily decompose at lower temperatures to form a phosphorus acid, which can promote char formation in polymers, acting as a solid-phase flame retardant. nih.gov

Phosphonates and Phosphinates (lower oxygenation): Undergo elimination of a phosphorus acid more slowly and at significantly higher temperatures. nih.govresearchgate.net

The acids formed from phosphonates can further degrade to produce volatile radical species, such as the PO• radical. nih.gov These radicals can escape into the gas phase and interrupt combustion-propagating reactions, contributing to flame retardancy. nih.gov The thermal decomposition of phosphonate-containing copolymers has been shown to proceed through multiple steps, including transesterification, anhydride formation, and cyclization, leading to char formation and a reduction in heat release. doi.org For alkyl phosphates, thermal decomposition on metal surfaces often proceeds through the cleavage of C-O and C-H bonds. chemrxiv.org

Oxidative Decomposition:

Organophosphorus compounds are susceptible to oxidative degradation. The principal reactions involved are hydrolysis and oxidation. hep.com.cn For organothiophosphates, a key oxidative reaction is the conversion of the P=S bond to a P=O bond. While this compound already contains a P=O bond, the thioether linkage (-S-) is susceptible to oxidation, which could lead to the formation of a sulfoxide and subsequently a sulfone. This oxidation would significantly alter the electronic properties and reactivity of the molecule.

The degradation of organophosphorus pesticides in the environment often involves oxidative pathways. For example, the pesticide diazinon (B1670403) undergoes oxidative decomposition to diazoxon. hep.com.cn The decomposition of phosphonates can be influenced by the presence of other substances. For instance, water can passivate ferrous surfaces and inhibit the chemisorption and subsequent thermal decomposition of phosphate esters. chemrxiv.org

The following table summarizes the key degradation pathways for related phosphonates:

Degradation TypeKey MechanismInfluencing FactorsPrimary Products
Thermal Elimination of phosphorus acidLevel of oxygenation at P, temperaturePhosphorus acids, volatile radical species (e.g., PO•), char
Thermal C-O and C-H bond cleavageSubstituents on the ester group (alkyl vs. aryl), presence of catalytic surfacesAlkenes, alcohols, surface-bound species
Oxidative HydrolysispH, presence of catalystsAlcohols, phosphoric/phosphonic acid derivatives
Oxidative Oxidation of side chainsPresence of oxidizing agentsSulfoxides, sulfones (for thioether-containing phosphonates)

Applications and Functional Significance of Diethyl Ethylthio Methyl Phosphonate and Its Derivatives in Advanced Research

Role as Intermediates in Complex Organic Synthesis

Diethyl ((ethylthio)methyl)phosphonate is a versatile organophosphorus compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules. chemimpex.com Its unique structure, featuring a reactive ethylthiomethyl group attached to a phosphonate (B1237965) core, makes it a valuable building block in both academic and industrial research. chemimpex.comsmolecule.com The phosphonate moiety contributes to the stability and efficacy of the resulting agricultural and pharmaceutical formulations. chemimpex.com

The utility of this compound and its analogs extends significantly into medicinal chemistry, where they serve as foundational structures for novel therapeutic agents. chemimpex.comchemimpex.com The phosphonate group is a key structural motif in many pharmaceuticals. Research has shown that this compound is a reactant used in the preparation of spiro-substituted pyrimidine (B1678525) phosphonate esters, which have been investigated as potential antitumor agents. sigmaaldrich.comsigmaaldrich.com

Furthermore, derivatives known as α-aminophosphonates have garnered increasing attention for their broad applications in medicinal chemistry. mdpi.com For instance, novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives have been synthesized and evaluated as potential anticancer agents. mdpi.com Studies on these compounds indicated that they can arrest cancer cells in the S and G2 stages of the cell cycle, ultimately leading to apoptosis. mdpi.com The synthesis of acyclic nucleoside phosphonates, a class of antiviral drugs, can also utilize related phosphonate precursors, highlighting the role of these compounds in creating diverse and potent pharmaceuticals. nih.gov

In the field of agriculture, this compound and its close relatives are important intermediates for producing agrochemicals, particularly pesticides and herbicides. chemimpex.comchemimpex.com The inclusion of the phosphonate structure can enhance the efficacy and stability of the active ingredients in these formulations. chemimpex.com The compound's role as an intermediate facilitates the creation of more complex molecules designed to control pests and improve agricultural output effectively. chemimpex.comchemimpex.com

The structural similarity of phosphonates to naturally occurring amino acids allows them to serve as effective building blocks for modified peptides and peptidomimetics. nih.govmdpi.com α-Aminophosphonates, in particular, are considered structural analogs of amino acids and are widely used in the design of compounds that can mimic or inhibit biological processes. nih.gov

Research has utilized phosphonates as mimetics of amino acids like proline to create functionalized analogs for studying biochemical transformations. mdpi.com For example, diethyl(pyrrolidin-2-yl)phosphonate, an analog of proline, has been synthesized for such purposes. mdpi.com Moreover, related compounds like diethyl methylphosphonate (B1257008) are employed as reactants in the solid-phase synthesis of phosphonylated peptides, demonstrating their direct integration into peptide chemistry. sigmaaldrich.com This application is crucial for developing novel peptides with enhanced stability or specific inhibitory functions.

Biological and Medicinal Applications of this compound Analogs

Analogs of this compound are of significant interest for their diverse biological activities. The unique electronic and structural properties of the phosphonate group allow these compounds to act as isosteric mimics of phosphates, which are ubiquitous in biological systems. researchgate.net This mimicry enables them to interact with enzymes and other biological targets, leading to a range of medicinal applications. researchgate.net

Phosphonate-based molecules are extensively studied as enzyme inhibitors, primarily because they can mimic the tetrahedral transition state of substrate hydrolysis. researchgate.netnih.gov This makes them potent competitive inhibitors for various enzyme classes, including peptidases and lipases. researchgate.net

One of the most striking examples is the inhibition of carboxypeptidase A. nih.gov Synthetic peptide analogs where the scissile peptide bond is replaced by a phosphonate moiety have been shown to be exceptionally potent transition-state analogue inhibitors of this enzyme. nih.gov Due to their high affinity, the dissociation constants for these inhibitors are often in the picomolar range, indicating extremely tight binding to the enzyme's active site. nih.gov Similarly, phosphonate-containing pyrrolidinone derivatives have been identified as inhibitors of β-lactamase, an enzyme responsible for antibiotic resistance. mdpi.com In structural biology, the nonhydrolyzable inhibitor diethyl 4-methylbenzyl phosphonate has been used to crystallize with the enzyme phosphotriesterase, allowing researchers to map the active site's binding pockets. semanticscholar.org

Table 1: Research Findings on Enzyme Inhibition by Phosphonate Analogs

Inhibitor Analog Target Enzyme Key Research Finding Citation(s)
ZAFP(O)F, ZAAP(O)F, ZFAP(O)F Carboxypeptidase A Act as potent transition-state analogue inhibitors with dissociation constants (Ki) in the picomolar range (1-4 pM). nih.gov
Diethyl 4-methylbenzyl phosphonate Phosphotriesterase (PTE) Used as a nonhydrolyzable inhibitor to define the active site structure through crystallography. semanticscholar.org

This compound itself serves as a reactant for the synthesis of spiro and fused N,O-heterocyclic phosphonate esters, which have demonstrated both antibacterial and antifungal properties. sigmaaldrich.comsigmaaldrich.com This has spurred extensive research into its derivatives as potential antimicrobial agents to combat the rise of drug-resistant pathogens. nih.govcbijournal.com

A variety of analogs have shown promising activity against a broad spectrum of microbes. Derivatives incorporating a thiadiazole ring, such as substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, have been synthesized and shown to possess good antimicrobial activity. tandfonline.com Similarly, novel α-aminophosphonates that combine quinoline (B57606) and thiazole (B1198619) moieties have exhibited excellent antifungal effects. nih.gov Other quinoline-based derivatives, like diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates, have displayed moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. cbijournal.com Further studies on phosphonated β-lactams revealed considerable antibacterial activity against S. aureus and Neisseria gonorrhoeae. nih.gov Research into diethyl benzylphosphonate analogs found that they can be highly specific for pathogenic E. coli strains, with some showing more potential than conventional antibiotics like ciprofloxacin (B1669076). nih.gov

Table 2: Research Findings on the Antimicrobial Activity of this compound Analogs and Derivatives

Derivative/Analog Class Target Organisms Key Research Finding Citation(s)
Spiro and fused N,O-heterocyclic phosphonate esters Bacteria and Fungi Synthesized from this compound and exhibit antibacterial and antifungal activity. sigmaaldrich.comsigmaaldrich.com
Substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates Microbes Showed good antimicrobial activity compared to standards. tandfonline.com
Diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates S. aureus, B. subtilis, E. coli, P. aeruginosa Displayed moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. cbijournal.com
α-Aminophosphonates with quinoline and thiazole moieties Fungi Exhibited excellent antifungal inhibition with MIC values ranging from 0.25 to 32 μg/mL. nih.gov
Diethyl benzylphosphonates Escherichia coli (K12 and R2 strains) Showed high selectivity and activity, with potential as substitutes for commonly used antibiotics. nih.gov
Phosphonated CF3-β-lactams S. aureus, N. gonorrhoeae Exhibited considerable antibacterial activity against these specific strains. nih.gov

Antiviral Activities of Chiral Thiourea (B124793) Derivatives Containing α-Aminophosphonate Moiety

The investigation into chiral thiourea derivatives that incorporate an α-aminophosphonate moiety has revealed significant potential in the development of novel antiviral agents. Research has focused on the synthesis of these complex molecules and their subsequent evaluation against plant pathogens, particularly the Tobacco Mosaic Virus (TMV), which causes widespread agricultural damage. acs.orgacs.org

A series of new chiral thiourea derivatives containing an α-aminophosphonate group were designed and synthesized. acs.org The synthetic pathway often involves multiple steps, starting from a compound like benzaldehyde, which is reacted to form an imine, then treated with a dialkyl phosphite (B83602) to create the core α-aminophosphonate structure. acs.orgnih.gov This structure is further modified to introduce the thiourea component. acs.org

In bioassays, these synthesized compounds have demonstrated notable antiviral activity. acs.orgnih.gov Specifically, certain derivatives have shown curative effects against TMV that are comparable to the commercial antiviral agent Ningnanmycin. acs.orgnih.gov The effectiveness of these compounds is closely linked to their specific molecular structure, including the chirality (the "handedness") of the molecule. acs.orgacs.org Studies have indicated that the (S)-configuration enantiomer, a specific spatial arrangement of the atoms, significantly enhances the antiviral activity. acs.org

The research suggests that combining the thiourea and α-aminophosphonate pharmacophores into a single molecule can lead to compounds with high efficacy. nih.gov This work represents a promising direction for creating new, environmentally benign antiviral agents for agricultural use. acs.orgacs.org

Table 1: Curative Effects of Chiral Thiourea α-Aminophosphonate Derivatives against TMV This table presents the inhibitory rates of selected synthesized compounds against Tobacco Mosaic Virus (TMV) in vivo, as compared to a commercial standard.

CompoundConfigurationCurative Effect (Inhibitory Rate %) at 500 µg/mL
Compound 8g(S)54.8% acs.orgnih.gov
Compound 8e-50.5% acs.orgnih.gov
Compound 8k-50.4% acs.orgnih.gov
Compound 8m-50.4% acs.orgnih.gov
Ningnanmycin (Commercial Standard)-56.2% acs.orgnih.gov

Anticancer Agent Research and Development

α-Aminophosphonate derivatives are a class of compounds that have attracted considerable attention in oncology for their potential as anticancer agents. nih.govnih.gov Their structural analogy to α-amino acids allows them to interact with various biological pathways, including those critical for cancer cell growth and survival. nih.gov

Research has demonstrated that these derivatives can exert pronounced and sometimes selective cytostatic effects on tumor cells from diverse tissue origins, including breast, lung, skin, and prostate cancers. nih.gov For instance, certain phosphinoylmethyl-aminophosphonate derivatives have shown significant effectiveness against breast adenocarcinoma and prostatic carcinoma cells. nih.gov The introduction of different chemical groups to the core α-aminophosphonate structure, such as β-carboline, coumarin, or nucleobases, has been explored to enhance their antiproliferative properties. nih.govmdpi.com

One specific derivative, a β-carboline-α-aminophosphonate known as BCP-1, was found to inhibit the proliferation of both MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Its mechanism of action involves inducing oxidative stress and causing cell cycle arrest in the G2/M phase, which prevents the cancer cells from dividing. mdpi.com Furthermore, BCP-1 was shown to trigger different cell death pathways in the two cell lines: apoptosis (programmed cell death) in MDA-MB-231 cells and autophagy in MCF-7 cells. mdpi.com Other studies have also synthesized novel α-aminophosphonate derivatives that exhibit high inhibitory activity against the MCF-7 breast cancer cell line. tandfonline.com These findings underscore the potential of α-aminophosphonates as a versatile scaffold for developing new chemotherapeutic agents. nih.govmdpi.com

Table 2: Investigated Anticancer Effects of α-Aminophosphonate Derivatives This table summarizes the observed biological effects of various α-aminophosphonate derivatives on different cancer cell lines.

Derivative TypeTarget Cancer Cell Line(s)Observed EffectsReference
Phosphinoylmethyl-aminophosphonateBreast adenocarcinoma, Prostatic carcinomaSignificant cytostatic effect nih.gov
β-Carboline-α-aminophosphonate (BCP-1)MCF-7 & MDA-MB-231 (Breast)Inhibited proliferation, induced oxidative stress, G2/M cell cycle arrest, induced apoptosis or autophagy mdpi.com
α-Aminophosphonates with Schiff base groupsMCF-7 (Breast)High inhibition activity (94.32%) tandfonline.com
General α-AminophosphonatesEbc-1 (Lung), A431 (Skin)Significant inhibition at 50–100 μM concentrations nih.gov

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of organophosphorus compounds, including derivatives of this compound, are a complex area of study. Oxidative stress is known to be a factor in the toxicity induced by organophosphorus compound poisoning. nih.govresearchgate.net This has led to research into whether antioxidants can serve as effective treatments.

There is significant experimental evidence showing that acute intoxication with organophosphorus compounds can trigger a strong inflammatory response. nih.gov Furthermore, emerging data suggests that chronic, low-level exposure to these compounds can also lead to an increase in inflammatory mediators. nih.govmdpi.com This link between organophosphorus compounds and inflammation is a critical aspect of their toxicological profile and an area of ongoing investigation. nih.gov

Potential in Research on Calcium Metabolic Disorders

Phosphonates, due to their structural similarity to phosphates, have the potential to be significant in research related to calcium and phosphorus metabolic disorders. The body's homeostasis of calcium and phosphate (B84403) is a tightly regulated and interconnected system, crucial for numerous physiological functions, most notably bone mineralization. nih.govfrontiersin.org

The mineral component of bone is primarily hydroxyapatite, a crystalline structure of calcium and phosphate [Ca10(PO4)6(OH)2]. cuni.cz The metabolism of bone is a dynamic process of resorption (breakdown) and formation, which is intrinsically linked to the balance of calcium and phosphate in the body. cuni.cz This balance is controlled by a complex interplay of hormones, including parathyroid hormone (PTH), calcitriol (B1668218) (the active form of vitamin D), and fibroblast growth factor 23 (FGF23). nih.govfrontiersin.org These hormones regulate the absorption of calcium and phosphate from the intestine, their reabsorption in the kidneys, and their release from bone. nih.govjove.com

Given that phosphonates are analogs of phosphate, they can interfere with or mimic the role of phosphate in these biological pathways. This makes them valuable tools for studying the mechanisms of bone metabolism and the pathophysiology of disorders where this balance is disrupted, such as osteoporosis or other diseases of calcium and phosphorus dysregulation.

Agricultural Science Applications

Development of Pesticides and Herbicides (e.g., Glufosinate-ammonium Intermediate)

This compound and related phosphonate compounds are crucial intermediates in the synthesis of important agricultural chemicals, most notably the herbicide Glufosinate-ammonium. google.comgoogle.com Glufosinate-ammonium is a broad-spectrum, non-selective, contact herbicide used to control a wide variety of annual and perennial weeds in numerous settings, including orchards, plantations, and for desiccating crops before harvest. tandfonline.comnih.gov

Research into Fungicides and Insecticides

Beyond their role as herbicide intermediates, phosphonate derivatives are actively researched and utilized as fungicides and insecticides.

Fungicidal Properties: Phosphonates, particularly potassium phosphonate, have proven to be effective fungicides, especially against oomycete pathogens like Phytophthora, which cause diseases such as root rot. lainco.commdpi.comavocadosource.com The mechanism of action for phosphonate fungicides is twofold: they act directly to inhibit the growth of the fungal pathogen, and they also stimulate the plant's own natural defense mechanisms, a process known as systemic acquired resistance (SAR). lainco.comresearchgate.net Phosphonate is the primary active breakdown product of the commercial fungicide fosetyl-Al, underscoring its importance in disease control. avocadosource.comresearchgate.net Their ability to be transported systemically throughout the plant makes them particularly effective for controlling soil-borne pathogens via foliar application. avocadosource.com

Insecticidal Properties: The broader class of organophosphorus compounds, to which phosphonates belong, has a long history of use as insecticides. nih.gov Their primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. nih.gov Research into novel α-aminophosphonate derivatives has yielded promising results. For example, a series of α-aminophosphonates containing a pyrazole (B372694) moiety were designed and synthesized. nih.gov Bio-evaluation of these compounds showed significant larvicidal activity against the diamondback moth (Plutella xylostella), a major agricultural pest. Molecular docking studies confirmed that the compound effectively binds to and inhibits the AChE enzyme in the insect. nih.gov This line of research demonstrates the ongoing potential to develop new, effective insecticides based on the phosphonate chemical structure.

Table 3: Agricultural Bioactivity of Phosphonate Derivatives This table outlines the fungicidal and insecticidal applications of phosphonate-based compounds and their mechanisms of action.

ApplicationTarget OrganismMechanism of ActionReference
FungicideOomycetes (e.g., Phytophthora)Direct inhibition of pathogen growth; Induction of Systemic Acquired Resistance (SAR) in the host plant. lainco.comavocadosource.comresearchgate.net
InsecticideInsects (e.g., Plutella xylostella)Inhibition of the Acetylcholinesterase (AChE) enzyme in the nervous system. nih.gov

Industrial and Environmental Engineering Applications

The unique chemical structure of organophosphorus compounds, such as this compound, provides a range of functionalities that are leveraged in various industrial and environmental engineering contexts. The presence of the phosphonate group (C-PO(OR)₂) is central to their utility as highly effective metal ion control agents, scale and corrosion inhibitors, and as molecular mimics for research purposes.

While specific research on this compound in scale and corrosion inhibition is not extensively detailed in publicly available literature, its functionality can be understood through the well-established mechanisms of the broader phosphonate class of chemicals. Phosphonates are indispensable in industrial water treatment for their ability to prevent mineral scale formation and metal corrosion, which are persistent issues in systems like cooling towers, boilers, and desalination plants. tzgroupusa.comtzgroupusa.comnbinno.com Their effectiveness stems from a combination of properties inherent to the phosphonate functional group. brenntag.com

Scale Inhibition Mechanisms: Phosphonates are highly effective scale inhibitors that function at sub-stoichiometric, or "threshold," concentrations. nbinno.combrenntag.com This means a small amount of phosphonate can prevent the precipitation of large quantities of mineral scalants like calcium carbonate and calcium sulfate (B86663). brenntag.com The primary mechanisms include:

Threshold Inhibition: Phosphonate molecules adsorb onto the active growth sites of forming crystals. This interference disrupts the crystal lattice, preventing further growth and aggregation into problematic scale deposits. tzgroupusa.comdeltawatergroup.com

Crystal Distortion: By integrating into the crystal structure, phosphonates alter the crystal's morphology, making it less likely to adhere to surfaces like pipes (B44673) and heat exchangers. tzgroupusa.com

Chelation/Sequestration: Phosphonates bind with metal ions such as calcium, magnesium, and iron, keeping them dissolved in the water and preventing them from precipitating out to form scale. tzgroupusa.comtzgroupusa.combrenntag.com

Corrosion Inhibition Mechanisms: Corrosion poses a significant threat to the longevity and efficiency of industrial infrastructure. tzgroupusa.com Organophosphonates mitigate corrosion through several actions:

Protective Film Formation: They form a protective barrier on metal surfaces, shielding them from direct contact with corrosive elements like oxygen and dissolved salts. tzgroupusa.comtzgroupusa.comnbinno.comairedale-group.com In some applications, they form a controlled calcium complex on the metal surface, which provides cathodic protection. deltawatergroup.com

Sequestration of Metal Ions: By chelating metal ions like iron, which can catalyze corrosion reactions, phosphonates prevent these ions from participating in the electrochemical processes that drive corrosion. tzgroupusa.comnbinno.com

The stability of the carbon-phosphorus (C-P) bond makes these compounds resilient to hydrolysis, even under the extreme pH and high-temperature conditions common in industrial water systems. tzgroupusa.com

Table 1: Functional Properties of Common Industrial Phosphonates This table illustrates the multifunctional capabilities of commonly used phosphonates, which are representative of the functional roles this compound could play.

Phosphonate Type Primary Functions Key Industrial Applications
ATMP (Aminotrimethylene Phosphonic Acid) Excellent calcium carbonate scale inhibition, metal sequestration, corrosion inhibition. tzgroupusa.comairedale-group.com Cooling water systems, industrial cleaning, bleach stabilization, textile dyeing. tzgroupusa.comairedale-group.com
HEDP (1-Hydroxyethylidene-1,1-Diphosphonic Acid) Scale and corrosion prevention, stability in the presence of chlorine. tzgroupusa.com Cooling water, boiler treatment, swimming pools, cosmetics, institutional cleaners. tzgroupusa.comairedale-group.com
PBTC (2-Phosphonobutane-1,2,4-Tricarboxylic Acid) Superior scale control, high stability against halogens like chlorine. deltawatergroup.com High-stress cooling water systems, alkaline treatment programs. deltawatergroup.com

| DTPMP (Diethylenetriamine Penta (Methylene Phosphonic Acid)) | Barium sulfate scale inhibition, chelation. | Oil fields, peroxide bleaching, detergents. |

In the detergent and cleaning industry, phosphonates are critical multifunctional additives. brenntag.comstockmeier.com Their inclusion in both consumer and industrial formulations addresses several challenges related to water hardness and chemical stability. alcochemminerals.com While specific formulations containing this compound are proprietary, the functions it would serve are based on the established roles of organophosphonates in this sector. t-j.ru

The primary functions of phosphonates in detergents and cleaning fluids include:

Bleach Stabilization: Many detergents and disinfectants utilize peroxide-based bleaching agents (e.g., sodium percarbonate). alcochemminerals.comt-j.ru Trace metal ions in the water can catalyze the decomposition of the peroxide, reducing its effectiveness. Phosphonates stabilize the bleach by chelating these metal ions, ensuring the bleach remains active throughout the cleaning cycle. alcochemminerals.comt-j.ru This function is considered technically indispensable in many bleach-containing formulations. t-j.ru

Scale Inhibition: By preventing the precipitation of calcium carbonate and other mineral salts, phosphonates inhibit scale buildup on the internal components of washing machines and dishwashers, prolonging equipment life. t-j.rubisleyinternational.com

Table 2: Role of Phosphonates in Cleaning Formulations

Function Mechanism of Action Benefit in Formulation
Water Hardness Control Sequesters calcium and magnesium ions. t-j.ru Enhances detergent performance; prevents soap scum. alcochemminerals.com
Bleach Stabilization Chelates transition metal ions (e.g., iron, copper, manganese). alcochemminerals.comt-j.ru Maintains the efficacy of oxygen-based bleaches; prevents fabric damage from catalytic reactions. t-j.ru
Scale Inhibition Adsorbs onto crystal nuclei, preventing growth. bisleyinternational.com Protects machine parts from mineral deposits. bisleyinternational.com

| Corrosion Inhibition | Forms a protective layer on metal surfaces. airedale-group.com | Prevents corrosion of metal components in appliances and industrial cleaning equipment. airedale-group.com |

The development of effective countermeasures and decontamination technologies for highly toxic chemical warfare agents (CWAs) requires the use of surrogates or simulants. researchgate.netkpu.edu.rs These are compounds that mimic the physical and chemical properties of actual agents but exhibit significantly lower toxicity, allowing for safer research and development. kpu.edu.rsnih.gov Organophosphorus compounds are the basis for the most lethal nerve agents, including the G-series (e.g., Sarin) and the more persistent V-series (e.g., VX). nih.govresearchgate.net

This compound is structurally analogous to V-series nerve agents, making it a suitable surrogate for this class. The V-agents, such as VX, are characterized by a phosphonothioate core structure. nih.govwikipedia.org They are typically oily, low-volatility liquids that pose a significant and persistent threat through skin contact (percutaneous). nih.govnih.gov

The key structural similarity between VX (S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate) and this compound lies in the phosphonate group bonded to a sulfur atom within an ethylthio moiety. This similarity in the core structure allows researchers to study the behavior of V-agents without the extreme hazard.

Research using such surrogates is vital for testing the efficacy of various decontamination approaches, including:

Reactive topical skin decontamination lotions that are designed to neutralize the agent on contact. dtic.mil

Enzymatic solutions that can rapidly degrade the organophosphorus structure into non-toxic byproducts. nih.govmdpi.comresearchgate.net

Novel materials and surfaces designed for the adsorption and catalytic breakdown of agents.

By using a surrogate like this compound, scientists can evaluate critical parameters such as decontamination speed, material compatibility, and the effectiveness of different formulations under various environmental conditions. dtic.mil

Table 3: Comparison of Physicochemical Properties: VX Nerve Agent vs. This compound Surrogate This table highlights the comparative properties that make this compound a relevant surrogate for VX.

Property VX Nerve Agent This compound Justification for Surrogate Use
Chemical Class Organophosphorus (Thiophosphonate) wikipedia.org Organophosphorus (Phosphonate) smolecule.com Both belong to the organophosphorus class, ensuring similar core reactivity. nih.gov
Molecular Formula C₁₁H₂₆NO₂PS wikipedia.org C₇H₁₇O₃PS smolecule.com Contains the key P-S-C linkage relevant for decontamination studies.
Molecular Weight 267.37 g/mol wikipedia.org 212.25 g/mol lookchem.com Similar molecular weight contributes to comparable physical behaviors like diffusion.
Appearance Amber-colored, oily liquid wikipedia.org Liquid lookchem.com Both are liquids under standard conditions, important for studying surface decontamination.
Boiling Point 298 °C wikipedia.org 271.5 °C at 760 mmHg lookchem.com Similar boiling points indicate comparable volatility and persistence on surfaces.

| Density | 1.0083 g/cm³ at 25 °C wikipedia.org | 1.097 g/mL at 25 °C lookchem.com | Similar densities affect how the liquid spreads and interacts with surfaces. |

Computational and Theoretical Studies on Diethyl Ethylthio Methyl Phosphonate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organophosphorus compounds. While specific DFT studies on Diethyl ((ethylthio)methyl)phosphonate are not extensively available in the public domain, research on analogous compounds like diethyl trichloro-methyl phosphonate (B1237965) provides a strong framework for understanding its potential chemical behavior. imist.maresearchgate.net

Similarly, for this compound, DFT could be employed to predict its reactivity in various transformations, such as the Horner-Wadsworth-Emmons reaction, for which it is a known reactant. sigmaaldrich.com Such studies would help in optimizing reaction conditions and predicting the stereochemical outcome of the products.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of this compound

ParameterValue (kcal/mol)Description
Activation Energy (Ea)15-25The energy barrier that must be overcome for the reaction to occur.
Reaction Enthalpy (ΔH)-10 to -20The net change in heat content during the reaction, indicating an exothermic process.
Gibbs Free Energy (ΔG)-15 to -25The thermodynamic potential that can be used to predict the spontaneity of a reaction.

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from DFT calculations.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons, molecular orbitals, and various reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In a DFT study of diethyl trichloro-methyl phosphonate, the analysis of frontier molecular orbitals (HOMO and LUMO) was used to explain the nature of the interaction with a nucleophile. imist.ma The calculations showed that the LUMO was localized on the C-Cl bonds, indicating that this is the region most susceptible to nucleophilic attack. For this compound, a similar analysis would reveal the most electrophilic and nucleophilic sites, providing insights into its reaction mechanisms.

Table 2: Calculated Electronic Properties for a Representative Phosphonate

PropertyValue (eV)Significance
HOMO Energy-9.5Indicates the ionization potential and electron-donating ability.
LUMO Energy-0.8Indicates the electron affinity and electron-accepting ability.
HOMO-LUMO Gap8.7Reflects the chemical reactivity and kinetic stability.

Note: These values are representative for a generic phosphonate and are for illustrative purposes.

DFT calculations can provide valuable thermodynamic and kinetic data for chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. This information is crucial for predicting the feasibility and spontaneity of a transformation.

Kinetic parameters, such as the activation energy (Ea), can also be derived from the potential energy surface. These parameters are essential for understanding the rate of a reaction. For example, a study on the combustion of organophosphorus compounds utilized DFT to propose rate constants for various decomposition reactions. dtic.mil A similar approach for this compound could predict its thermal stability and decomposition pathways. dtic.mil

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For a molecule like this compound, with its flexible ethyl and ethylthio groups, MD simulations could reveal the preferred conformations in different environments (e.g., in solution or at an interface). This information is crucial for understanding how the molecule interacts with other species, such as biological targets or mineral surfaces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular biological effect.

While no specific QSAR models for this compound have been published, numerous studies have developed QSAR models for other organophosphorus compounds, particularly pesticides. daneshyari.comnih.govtandfonline.combenthamdirect.com These studies typically use a variety of molecular descriptors, which are numerical representations of the chemical structure, to build the models.

Table 3: Common Descriptors Used in QSAR Models for Organophosphorus Compounds

Descriptor TypeExamplesInformation Encoded
Topological Connectivity indices, Shape indicesMolecular size, branching, and shape.
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesDistribution of electrons and electrostatic properties.
Physicochemical LogP, Molar refractivityHydrophobicity and polarizability.

A QSAR model for a series of compounds including this compound could be developed to predict its potential biological activities, such as insecticidal or antimicrobial effects. This would involve synthesizing a series of related compounds, measuring their biological activity, and then using computational methods to build and validate a QSAR model.

Computational Studies on Crystal Distortion Ability and Surface Interactions (e.g., with Barite)

Phosphonates are known to be effective inhibitors of mineral scale formation, such as barium sulfate (B86663) (barite), which is a common problem in the oil and gas industry. nih.govacs.orgresearchgate.netacs.orgmdpi.comresearchgate.net Computational studies, particularly DFT, have been used to investigate the interaction of phosphonates with barite surfaces. nih.govacs.orgacs.org

These studies have shown that phosphonates can bind strongly to the barite crystal surface, disrupting the normal crystal growth process and inhibiting scale formation. researchgate.netacs.org The binding energy and the geometry of the adsorbed phosphonate on the barite surface can be calculated, providing insights into the mechanism of inhibition. A DFT investigation into the inhibition of barite scale by different inhibitors, including a phosphonate, found that the binding energy was a key indicator of the inhibitor's effectiveness. nih.gov

While there are no specific computational studies on the interaction of this compound with barite, it is plausible that it could also act as a scale inhibitor. Computational modeling could be used to predict its binding affinity to the barite surface and to compare its potential effectiveness with other known phosphonate inhibitors.

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Extensive literature searches did not yield any specific molecular docking studies conducted on this compound. While computational methods are frequently employed to predict the binding affinity and interaction of small molecules with biological targets, no such research appears to have been published for this particular compound.

Molecular docking is a computational technique that models the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or nucleic acid. This method predicts the preferred orientation of the ligand when bound to the receptor to form a stable complex. The strength of this interaction is typically estimated using a scoring function, which calculates a binding energy or affinity. These studies are instrumental in drug discovery and understanding the potential biological activity of chemical compounds.

Although research exists on the molecular docking of other organophosphorus compounds, including various phosphonates, the specific interactions of this compound with biological macromolecules have not been reported in the available scientific literature. Therefore, no data on its binding modes, binding affinities, or specific amino acid interactions with any biological target can be provided at this time.

Further research, including dedicated molecular docking studies, would be necessary to elucidate the potential ligand-target interactions of this compound and to explore its possible biological activities.

Advanced Analytical and Spectroscopic Characterization of Diethyl Ethylthio Methyl Phosphonate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. For Diethyl ((ethylthio)methyl)phosphonate, various chromatographic methods are employed to ensure its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound. A robust reverse-phase (RP) HPLC method has been developed for this purpose. sielc.comsielc.com This method is scalable, allowing for its use in both analytical-level purity assessments and preparative-scale isolation of the compound. sielc.com

The method typically utilizes a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile alternative such as formic acid. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionSource
Column Newcrom R1, mixed-mode reverse-phase sielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS) sielc.comsielc.com
Detection UV, Mass Spectrometry (MS) uma.es
Application Purity assessment, preparative separation, pharmacokinetics sielc.comsielc.com

Note: The specific gradient and flow rate would be optimized based on the instrument and specific application requirements.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful and versatile technique for the separation, identification, and quantification of volatile and semi-volatile organophosphorus compounds like this compound. drawellanalytical.comresearchgate.net This method is crucial for both qualitative identification and the detection of trace amounts of the compound in various matrices. drawellanalytical.comnih.gov

For the analysis of organophosphorus compounds, a low-polarity capillary column, such as a TraceGOLD TG-5SilMS or equivalent (e.g., 5% diphenyl/95% dimethyl polysiloxane phase), is often employed. cromlab-instruments.es This type of stationary phase provides excellent performance with minimal peak tailing for active compounds. cromlab-instruments.es The analysis is typically performed in splitless injection mode to maximize sensitivity. cromlab-instruments.es The mass spectrometer is used as the detector, providing both high sensitivity and structural information for definitive compound identification. cromlab-instruments.esnih.gov The identity of the compound is confirmed by comparing its mass spectrum with standard libraries like those from the National Institute of Standards and Technology (NIST). nih.gov

Table 2: Typical GC-MS System Parameters for Organophosphorus Compound Analysis

ParameterConditionSource
GC Column TraceGOLD TG-5SilMS (or similar low-polarity phase) cromlab-instruments.es
Injector 275 °C, Splitless Mode cromlab-instruments.es
Oven Program Example: 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min) cromlab-instruments.es
Carrier Gas Helium, constant flow (e.g., 1.5 mL/min) cromlab-instruments.es
Detector Mass Spectrometer (e.g., Ion Trap, Quadrupole) cromlab-instruments.esnih.gov
Ionization Mode Electron Ionization (EI), Chemical Ionization (CI) researchgate.net

Since the phosphorus atom in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography is the most reliable analytical method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. wiley-vch.de This is particularly important as enantiomers of chiral organophosphorus compounds can exhibit different biological activities. mdpi.com

The separation is typically achieved using HPLC with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for the enantioseparation of organophosphonate compounds. nih.govnih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding and π-π interactions. researchgate.net By using a suitable chiral column and optimizing the mobile phase (often a mixture of hexane (B92381) and an alcohol in normal-phase mode), baseline separation of the enantiomers can be achieved. uma.esnih.gov The ratio of the peak areas for the two enantiomers is then used to calculate the enantiomeric excess. uma.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments provides a complete picture of the molecular structure.

A comprehensive analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the complete assignment of all atoms in the structure of this compound.

³¹P NMR: The ³¹P NMR spectrum is the most direct method for characterizing organophosphorus compounds. For diethyl phosphonates, a single resonance is expected. In a proton-coupled ³¹P spectrum, this signal would be split by the protons on adjacent carbon atoms. The chemical shift (δ) provides information about the electronic environment of the phosphorus atom. rsc.orgrsc.org For compounds similar to this compound, such as Diethyl ethylphosphonate, the ³¹P chemical shift is observed around +32 ppm. spectrabase.com

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the two ethoxy groups, the ethylthio group, and the central methylene (B1212753) bridge (P-CH₂-S). The protons of the methylene group attached to phosphorus will appear as a doublet due to coupling with the ³¹P nucleus (²J_PH). Further splitting into a triplet will occur due to coupling with the adjacent methylene protons of the ethylthio group. The ethoxy groups will show a characteristic quartet for the O-CH₂ protons and a triplet for the terminal CH₃ protons. rsc.orgchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Similar to ¹H NMR, the carbon of the P-CH₂-S bridge will show a significant coupling to the phosphorus atom (¹J_PC), appearing as a doublet. The carbons of the ethoxy and ethylthio groups will also be distinguishable based on their chemical shifts and, in the case of the ethoxy groups, coupling to phosphorus (²J_POC and ³J_POCC). nih.govchemicalbook.com

Table 3: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity / Coupling Constants (J, Hz)Assignment
³¹P ~ +25 to +35Singlet (proton-decoupled)P=O
¹H ~ 4.1dq, J_HH ≈ 7, J_PH ≈ 8P-O-CH₂ -CH₃
~ 2.9dt, J_HH ≈ 7, J_PH ≈ 12P-CH₂ -S
~ 2.7q, J_HH ≈ 7.5S-CH₂ -CH₃
~ 1.3t, J_HH ≈ 7P-O-CH₂-CH₃
~ 1.3t, J_HH ≈ 7.5S-CH₂-CH₃
¹³C ~ 62d, ²J_PC ≈ 7P-O-C H₂-CH₃
~ 30d, ¹J_PC ≈ 140P-C H₂-S
~ 26sS-C H₂-CH₃
~ 16d, ³J_PC ≈ 6P-O-CH₂-C H₃
~ 15sS-CH₂-C H₃

Note: Predicted values are based on data for analogous compounds like Diethyl ethylphosphonate spectrabase.comchemicalbook.comchemicalbook.com and general principles of NMR spectroscopy. Actual values may vary.

Two-dimensional (2D) NMR experiments are used to establish the connectivity between atoms, confirming the structure proposed by 1D NMR.

COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds (²J_HH, ³J_HH). sdsu.edu For this compound, COSY spectra would show correlations between the CH₂ and CH₃ protons within each ethyl group, confirming their direct connection. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J_CH). sdsu.eduyoutube.com It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~2.9 ppm would show a cross-peak with the carbon signal at ~30 ppm, assigning both to the P-CH₂-S group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). sdsu.eduyoutube.com HMBC is critical for piecing together the molecular skeleton. Key correlations for this compound would include:

Correlations from the P-CH₂-S protons to the carbons of the ethylthio group and the carbons of the ethoxy groups.

Correlations from the ethoxy protons (O-CH₂) to the phosphorus atom (if a ¹H-³¹P HMBC is performed) and the adjacent methyl carbon.

Correlations from the ethylthio protons (S-CH₂) to the P-CH₂-S carbon.

These combined 2D NMR techniques provide unambiguous evidence for the complete and correct structural assignment of this compound. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These vibrations are unique to the specific bonds and functional groups present, offering a molecular fingerprint for identification.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of key functional groups. For this compound, the IR spectrum is dominated by absorptions characteristic of the phosphoryl and alkoxy groups.

The most prominent feature is the intense absorption band corresponding to the P=O (phosphoryl) stretching vibration , which typically appears in the 1240–1260 cm⁻¹ region for organophosphonates. The P-O-C and C-O-C asymmetric and symmetric stretching vibrations of the diethyl ester moiety give rise to a series of strong bands in the fingerprint region, generally between 1000 cm⁻¹ and 1170 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methylene groups are observed in the 2850–3000 cm⁻¹ range. The C-S (thioether) stretching vibration is expected to produce a weaker band in the 600–800 cm⁻¹ region.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch-CH₃, -CH₂-2850 - 3000Medium to Strong
P=O StretchPhosphoryl1240 - 1260Very Strong
C-H Bend-CH₃, -CH₂-1370 - 1470Medium
P-O-C / C-O-C StretchAlkoxyphosphonate1000 - 1170Strong, Complex
C-S StretchThioether600 - 800Weak to Medium

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy can provide valuable structural information, especially for the sulfur-containing moiety.

The C-S stretching vibrations of the ethylthio group, which are often weak in IR spectra, typically produce more distinct signals in the Raman spectrum, expected in the 600–750 cm⁻¹ region. royalholloway.ac.uk The symmetric vibrations of the phosphonate (B1237965) group and the carbon backbone also contribute to the Raman spectrum. Like IR spectroscopy, Raman can be used to characterize chemical warfare agent simulants and related organophosphorus compounds due to its ability to distinguish between structurally similar molecules. researchgate.net The symmetric P=O stretch also gives a strong Raman band, often at a slightly different frequency from its IR counterpart.

Table 2: Expected Raman Shifts for this compound
Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Raman Activity
C-H Stretch-CH₃, -CH₂-2850 - 3000Strong
P=O Stretch (Symmetric)Phosphoryl~1240Strong
P-O-C Stretch (Symmetric)Alkoxyphosphonate~750 - 850Medium
C-S Stretch (Symmetric)Thioether600 - 750Medium to Strong
C-C StretchAlkyl Chains800 - 1100Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of a compound's elemental formula by distinguishing its exact mass from those of other compounds with the same nominal mass. The monoisotopic mass of this compound (C₇H₁₇O₃PS) is 212.063603 g/mol . epa.gov HRMS analysis typically involves observing the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺.

Table 3: High-Resolution Mass Spectrometry Data for this compound
Ion SpeciesMolecular FormulaCalculated m/z (Da)
[M]C₇H₁₇O₃PS212.06360
[M+H]⁺C₇H₁₈O₃PS⁺213.07148
[M+Na]⁺C₇H₁₇NaO₃PS⁺235.05342
[M+K]⁺C₇H₁₇KO₃PS⁺251.02736

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the [M+H]⁺ ion) and inducing its fragmentation to produce a spectrum of product ions. The resulting fragmentation pattern provides direct evidence for the compound's structure. For organophosphorus compounds, fragmentation is often initiated by characteristic losses of alkene from the alkoxy groups via McLafferty-type rearrangements or by cleavage at the bonds adjacent to the phosphorus or sulfur atoms. nih.govnih.gov

For this compound ([M+H]⁺, m/z 213.07), key expected fragmentation pathways include:

Loss of ethylene (B1197577) (C₂H₄): A neutral loss of 28 Da from one of the ethoxy groups, resulting in a product ion at m/z 185.04. A subsequent loss of a second ethylene molecule would yield an ion at m/z 157.01.

Cleavage of the P-C bond: Fission of the bond between phosphorus and the methylene bridge, leading to the loss of the [(ethylthio)methyl] radical and formation of the diethyl phosphate (B84403) ion.

Cleavage of the C-S bond: Fragmentation within the ethylthio moiety can lead to various sulfur-containing product ions. For example, cleavage of the CH₂-S bond could result in the loss of the ethylthio radical (•SCH₂CH₃, 61 Da).

Elemental Analysis (e.g., CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and elemental composition. For this compound (C₇H₁₇O₃PS), the theoretical composition provides a benchmark for experimental verification. sigmaaldrich.com

Table 4: Theoretical Elemental Composition of this compound
ElementSymbolAtomic Weight ( g/mol )% Composition
CarbonC12.01139.61%
HydrogenH1.0088.07%
OxygenO15.99922.61%
PhosphorusP30.97414.59%
SulfurS32.0615.11%
Total 212.24 100.00%

X-ray Diffraction (XRD) for Solid-State Structure and Catalyst Characterization

In the context of catalysis, powder XRD (PXRD) is frequently employed to characterize the crystalline nature of catalysts that may incorporate phosphonates. For instance, studies on lanthanide-uranyl phosphonates derived from a similar ligand, Diethyl ((phenylsulfonyl)methyl)phosphonate, demonstrate the capability of XRD to elucidate the complex structures formed. rsc.org The analysis of these materials confirms their phase purity and provides insight into the coordination environment of the metal centers with the phosphonate ligands. rsc.org

The crystallographic data obtained from such studies are crucial for understanding structure-property relationships. For example, the arrangement of phosphonate ligands around a metal center, as determined by XRD, can influence the catalytic activity or photophysical properties of the material. rsc.org

Below is a table showcasing representative single-crystal XRD data for a coordination compound derived from a related phosphonate ligand, illustrating the type of information obtained from such an analysis.

Parameter Value
Empirical FormulaC14H24EuO10PS2
Formula Weight615.48
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2(1)/c
Unit Cell Dimensionsa = 11.089(2) Å, b = 17.512(4) Å, c = 11.523(2) Å
Volume2217.1(8) ų
Z4
Density (calculated)1.843 Mg/m³
Data derived from a coordination complex of a related phosphonate ligand. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a valuable tool for characterizing phosphonate-containing compounds, particularly when they are part of a surface layer or a functionalized material.

In a typical XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be determined. The binding energy of an electron is characteristic of the element and its chemical environment, including its oxidation state and bonding partners.

For this compound, an XPS analysis would be expected to show characteristic peaks for phosphorus, oxygen, carbon, and sulfur. The high-resolution spectra of these elements provide detailed chemical information.

Phosphorus (P 2p): The binding energy of the P 2p peak is indicative of the oxidation state of phosphorus. In phosphonates, where phosphorus is in a pentavalent state (P(V)), the P 2p peak typically appears in the range of 132-134 eV. researchgate.net The exact position can be influenced by the electronegativity of the surrounding atoms.

Oxygen (O 1s): The O 1s spectrum can often be deconvoluted into multiple components, representing the different oxygen environments within the molecule. For a phosphonate, one would expect to distinguish between the oxygen in the phosphoryl (P=O) group and the oxygens in the ethoxy (P-O-C) groups due to their slightly different chemical environments. researchgate.netaip.org

Carbon (C 1s): The C 1s spectrum would also show multiple peaks corresponding to the different types of carbon atoms: the carbon in the ethyl groups (C-C), the carbon bonded to oxygen (C-O), and the carbon bonded to sulfur (C-S).

Sulfur (S 2p): The S 2p peak would provide information about the chemical state of the sulfur atom in the ethylthio group.

XPS is particularly useful in studying the interaction of phosphonates with surfaces, for example, in the formation of self-assembled monolayers on metal oxide substrates or in the analysis of catalysts where phosphonates act as ligands. nih.govresearchgate.net The technique can quantify the surface coverage and provide insights into the nature of the chemical bonds formed between the phosphonate and the surface. nih.gov

The following table presents typical binding energy ranges for the core levels of elements found in phosphonate compounds, as would be expected in an XPS analysis of this compound.

Element Core Level Typical Binding Energy (eV) Chemical State Information
PhosphorusP 2p132 - 134P(V) in a phosphonate group researchgate.net
OxygenO 1s531 - 533P=O and P-O-C environments researchgate.net
CarbonC 1s284 - 287C-C, C-S, and C-O bonds researchgate.net
SulfurS 2p163 - 165Thioether (C-S-C) environment
Binding energy ranges are approximate and can vary based on the specific chemical environment and instrument calibration.

Environmental Degradation Pathways of Phosphonate Compounds

Detailed degradation pathways, including biodegradation, phototransformation, and catalytic decomposition, are uncharacterized for this compound.

Biodegradation Processes and Mechanisms

There is no specific information available in the reviewed literature concerning the biodegradation of this compound. The microorganisms and enzymatic processes responsible for breaking down this particular compound have not been documented.

Phototransformation and Chemical Degradation in Aquatic and Terrestrial Environments

Scientific studies detailing the phototransformation of this compound—its breakdown by light—in water or soil are not present in public databases. Similarly, its chemical degradation rates and pathways under various environmental conditions remain uninvestigated.

Catalytic Decomposition and Mineralization of Phosphonate Simulants

While there is substantial research on the catalytic decomposition of phosphonate simulants like DMMP using various metal oxides, no studies were found that specifically address the catalytic decomposition of this compound. mdpi.commdpi.com

Environmental Distribution and Transport of Phosphonates

The movement and accumulation of this compound in the environment are poorly understood due to a lack of empirical data.

Adsorption/Desorption Dynamics in Soil and Sediment

No data is available to characterize how this compound interacts with soil and sediment particles. Studies on its adsorption (binding to particles) and desorption (release from particles), which are crucial for predicting its mobility and environmental concentration, have not been conducted. chemicalbook.com

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

There is no available data on the potential for this compound to accumulate in living organisms. chemicalbook.com The bioaccumulation factor (BAF) and bioconcentration factor (BCF) for this compound have not been determined.

Volatilization and Atmospheric Transport Modeling

Specific data on the volatilization and atmospheric transport of this compound are not publicly available. However, insights can be drawn from studies on similar organophosphorus compounds.

The potential for a chemical to be transported in the atmosphere is influenced by its vapor pressure and its reactivity with atmospheric oxidants like hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and ozone (O3). For instance, a study on the atmospheric chemistry of Diethyl methylphosphonate (B1257008) (DEMP), Diethyl ethylphosphonate (DEEP), and Triethyl phosphate (TEP) showed that their degradation is primarily controlled by reactions with OH radicals. nih.gov The atmospheric lifetimes for these compounds were estimated to be relatively short, suggesting that long-range atmospheric transport may be limited.

Table 1: Atmospheric Reaction Rate Constants and Lifetimes for Related Organophosphorus Compounds Note: Data for this compound is not available.

Compound Rate Constant with OH radicals (cm³/molecule·s) Atmospheric Lifetime
Diethyl methylphosphonate (DEMP) 5.78 x 10⁻¹¹ ~1.6 hours
Diethyl ethylphosphonate (DEEP) 6.45 x 10⁻¹¹ Data not available
Triethyl phosphate (TEP) 5.44 x 10⁻¹¹ Data not available

Source: Atmospheric chemistry of diethyl methylphosphonate, diethyl ethylphosphonate, and triethyl phosphate - PubMed nih.gov

Given the structural similarities, it can be inferred that this compound would also be susceptible to degradation by atmospheric radicals, although its specific rate of reaction and transport potential remain uncharacterized.

Ecotoxicological Impact Assessment of Phosphonate Derivatives

The ecotoxicological profile of this compound has not been thoroughly investigated. sigmaaldrich.com General information on organophosphorus pesticides indicates that they can have a wide range of toxic effects on non-target organisms. agronomyjournals.com

Aquatic Toxicity to Fish, Invertebrates, and Algae

There is no specific data available on the aquatic toxicity of this compound to fish, invertebrates, or algae. For the broader category of organophosphate esters (OPEs), toxicity varies widely depending on the specific compound and the organism. researchgate.net Lower molecular weight phthalate (B1215562) esters, for example, tend to be more toxic to aquatic life. researchgate.net Studies on other organophosphorus pesticides, such as fenitrothion, have shown high toxicity to aquatic organisms. mdpi.com The toxicity of organophosphates is often linked to the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in many organisms. nih.gov

Table 2: General Aquatic Toxicity of Selected Organophosphorus Compounds Note: Data for this compound is not available.

Compound/Class Organism Toxicity Endpoint (e.g., LC50, EC50) Finding
Organophosphate Esters (general) Aquatic organisms Acute and Chronic Toxicity is limited to lower molecular weight esters. researchgate.net
Fenitrothion Aquatic organisms Acute Classified as highly toxic. mdpi.com

Sources: Aquatic toxicity of eighteen phthalate esters - ResearchGate researchgate.net, Endocrine Disruption, Cytotoxicity and Genotoxicity of an Organophosphorus Insecticide mdpi.com

Effects on Microorganisms and Microbial Communities

The impact of this compound on microorganisms and microbial communities is not documented. However, some organophosphorus compounds are known to be biodegradable by certain microbial species. biotechrep.ir The introduction of organophosphates into the environment can lead to shifts in microbial community structure and function. nih.gov For instance, some bacteria have evolved the ability to use organophosphates as a source of phosphorus or carbon. biotechrep.ir Conversely, high concentrations of certain organophosphates can be toxic to soil and aquatic microorganisms, potentially disrupting important biogeochemical cycles. agronomyjournals.comnih.gov

Toxicological Effects of Transformation Products

Information regarding the transformation products of this compound and their toxicological effects is not available. The degradation of organophosphorus compounds in the environment can lead to the formation of various transformation products. researchgate.net These products can sometimes be more toxic or persistent than the parent compound. For example, the degradation of some organophosphate insecticides can lead to the formation of their "oxon" analogs, which are often more potent inhibitors of acetylcholinesterase. mdpi.com The hydrolysis of phosphonates can yield phosphonic acids and alcohols, whose toxicological profiles would need to be assessed to fully understand the environmental risk. mdpi.com

Endocrine Disruption Potential in Aquatic Vertebrates

There are no studies specifically investigating the endocrine disruption potential of this compound in aquatic vertebrates. However, concerns have been raised about the endocrine-disrupting effects of some organophosphorus compounds. researchgate.net These chemicals can interfere with the normal functioning of the endocrine system, which regulates crucial processes like growth, development, and reproduction. researchgate.net Some organophosphate esters have been shown to interact with hormone receptors and affect hormone synthesis in laboratory studies. researchgate.netnih.gov For example, exposure to certain OPEs has been linked to effects on the thyroid system in zebrafish. nih.gov

Remediation and Mitigation Approaches for Phosphorus Contamination

Given the lack of specific remediation strategies for this compound, this section outlines general approaches for phosphorus and organophosphorus compound contamination.

A variety of techniques have been developed for the remediation of contaminated soil and water, including adsorption, advanced oxidation processes, and bioremediation. mdpi.com

Adsorption: This method involves the use of materials with a high affinity for phosphorus compounds to remove them from water. Modified biochars and other sorbents have shown promise in capturing phosphorus. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive species, such as hydroxyl radicals, to break down organic pollutants. Techniques like microwave-activated persulfate oxidation have been shown to be effective in degrading organophosphorus pesticides in soil. nih.gov

Bioremediation: This approach uses microorganisms to degrade or transform contaminants. mbl.or.kr Many bacteria and fungi possess enzymes that can break down organophosphorus compounds. biotechrep.ir This can be a cost-effective and environmentally friendly remediation strategy. mbl.or.kr

Phytoremediation: This method uses plants to remove, stabilize, or degrade contaminants in soil and water. alliedacademies.org Certain plants can accumulate phosphorus, and this can be a sustainable approach for managing phosphorus contamination. alliedacademies.org

Environmental Fate, Ecotoxicology, and Remediation Strategies for Phosphonates with a Focus on this compound

Notice: Scientific literature and environmental databases contain limited specific information regarding the environmental fate, ecotoxicology, and remediation of this compound. Therefore, this article addresses the provided outline by discussing the broader class of phosphonates, with the understanding that these general principles may apply to this compound.

Environmental Fate, Ecotoxicology, and Remediation Strategies for Phosphonates

Remediation and Management Strategies

The discharge of phosphonates into aquatic environments is a concern due to their potential to contribute to eutrophication, the over-enrichment of water bodies with nutrients, leading to excessive algal growth. nih.govusda.gov While phosphonates themselves degrade slowly, their breakdown can release phosphates, a key nutrient for algae. phosphonates.org Therefore, removing phosphonates from industrial wastewater before they enter municipal treatment plants or surface waters is recommended. nih.govresearchgate.net

The recovery of phosphorus from wastewater is a critical aspect of a circular economy, aiming to reuse this essential but finite resource, primarily for fertilizers. iwa-network.orgnih.gov Various technologies are being developed and implemented to recover phosphorus from waste streams, including those containing phosphonates.

One of the primary methods for phosphorus recovery is through chemical precipitation . This process involves the addition of metal salts, such as those containing iron, aluminum, or calcium, to wastewater. coftec.ienih.gov These chemicals react with phosphates to form insoluble precipitates that can be separated from the water. For phosphonate-containing wastewater, a preliminary step to break the C-P bond and convert the organically bound phosphorus into phosphate (B84403) is often necessary.

Enhanced Biological Phosphorus Removal (EBPR) is a biological method that utilizes polyphosphate-accumulating organisms (PAOs) to take up and store phosphorus from wastewater. coftec.ie The phosphorus-rich biomass can then be processed to recover the nutrient. While effective for phosphates, the efficiency of EBPR for phosphonate (B1237965) removal is less certain and may require pre-treatment. nih.gov

Struvite crystallization is another technology that allows for the recovery of phosphorus in the form of struvite (magnesium ammonium (B1175870) phosphate), a slow-release fertilizer. iwa-network.orgnih.gov This process is typically applied to streams with high concentrations of phosphate and ammonia.

Adsorption onto various materials is a promising technology for both removal and recovery. tandfonline.com Novel adsorbents, such as those based on granular ferric hydroxide (B78521), zinc-iron-zirconium oxyhydroxide, and lanthanum-doped materials, have shown high efficiency in capturing phosphonates from water. tandfonline.comresearchgate.netsemanticscholar.org The adsorbed phosphonates can then be desorbed in a concentrated form, facilitating their recovery and reuse. researchgate.net

The following table summarizes some key phosphorus recovery technologies applicable to phosphonate-containing wastewater.

Technology Description Phosphorus Product Typical Recovery Efficiency
Chemical Precipitation Addition of metal salts (Fe, Al, Ca) to precipitate phosphate. Metal phosphates Varies depending on conditions
Enhanced Biological Phosphorus Removal (EBPR) Use of microorganisms to accumulate phosphorus in biomass. Phosphorus-rich sludge Up to 90% of influent phosphorus can end up in sludge nih.gov
Struvite Crystallization Precipitation of magnesium ammonium phosphate. Struvite (fertilizer) Can be economically viable with influent P concentrations of 50-60 mg/L nih.gov
Adsorption Binding of phosphonates to the surface of adsorbent materials. Concentrated phosphonate solution after desorption High desorption efficiencies (90-100%) have been reported for some adsorbents tandfonline.comresearchgate.net

Reducing the amount of phosphorus, including that from phosphonates, entering the environment is crucial to prevent eutrophication. sustainabilitymatters.net.au Strategies focus on both at-source reduction and end-of-pipe treatment.

Advanced Oxidation Processes (AOPs) are a set of powerful chemical treatment methods designed to break down persistent organic pollutants like phosphonates. wikipedia.org AOPs generate highly reactive hydroxyl radicals (•OH) that can oxidize the C-P bond, converting phosphonates into orthophosphate, which can then be removed by conventional methods. researchgate.netyoutube.com Common AOPs include the Fenton process (using iron salts and hydrogen peroxide), UV/H2O2, and photo-Fenton. nih.govresearchgate.netyoutube.com The effectiveness of these methods can depend on factors like pH and the specific structure of the phosphonate. nih.gov

Electrocoagulation (EC) is an electrochemical water treatment technology that has shown promise for removing phosphonates. nih.govtudelft.nl In EC, sacrificial anodes (typically iron or aluminum) release metal ions into the water, which act as coagulants to remove pollutants. mdpi.com For phosphonates, EC can achieve high removal efficiencies and in some cases, can also partially degrade the phosphonates. nih.goviwaponline.com EC is considered advantageous due to its ease of operation and reduced sludge production compared to conventional chemical coagulation. mdpi.com

The table below outlines various strategies for reducing phosphonate discharge.

Strategy Mechanism Key Features
Advanced Oxidation Processes (AOPs)
Fenton/Photo-Fenton Oxidation by hydroxyl radicals generated from Fe(II) and H2O2 (with or without UV light). Effective for degrading phosphonates, particularly those with fewer phosphonate groups. nih.gov
UV/Fe(II) Degradation of phosphonates, with efficiency dependent on pH. Recommended for nitrogen-free phosphonates in low-turbidity water. nih.gov
Electrocoagulation (EC) In-situ generation of coagulants (e.g., Fe or Al ions) via an electric current. High removal efficiency for phosphonates, with potential for some degradation. nih.govtudelft.nl
Adsorption Binding of phosphonates to solid media. Can achieve over 90% removal with certain adsorbents. tandfonline.com
Chemical Coagulation/Precipitation Addition of metal salts to form insoluble phosphonate complexes. A widely used method, though it can require high coagulant doses. researchgate.net
Biological Treatment

Pharmacological and Biological Research Methodologies with Diethyl Ethylthio Methyl Phosphonate Derivatives

In Vitro Bioactivity Assays

In vitro bioactivity assays are fundamental to the preliminary screening and characterization of the biological effects of novel chemical compounds. For diethyl ((ethylthio)methyl)phosphonate derivatives, these assays are crucial in identifying promising candidates for further development.

The antimicrobial potential of diethyl phosphonate (B1237965) derivatives has been explored using various susceptibility testing methods. For instance, novel series of diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. cbijournal.com The strains used in these studies included Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. cbijournal.com These tests help determine the spectrum of activity and the potency of the compounds.

Similarly, diethyl benzylphosphonate derivatives have been investigated as potential antimicrobial agents against different strains of Escherichia coli (K12 and R2-R3). nih.gov Preliminary cellular studies for these compounds involved determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify their antibacterial efficacy. nih.gov Such studies have suggested that certain benzylphosphonate derivatives may exhibit greater antibacterial potential than conventional antibiotics like ciprofloxacin (B1669076) and cloxacillin. nih.gov

Table 1: Antimicrobial Activity of Selected Diethyl Phosphonate Derivatives

Compound/Derivative Class Test Method Target Organisms Key Findings Reference
Diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates Not specified S. aureus, B. subtilis, E. coli, P. aeruginosa Compounds exhibited moderate to good antibacterial activity. cbijournal.com
Diethyl benzylphosphonates MIC and MBC tests E. coli (K12, R2-R3 strains) Showed high selectivity and activity, potentially greater than some standard antibiotics. nih.gov

The cytotoxic effects of diethyl phosphonate derivatives against various cancer cell lines are a significant area of research. A standard method employed for this is the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay. semanticscholar.org This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

For example, novel α-aminophosphonate derivatives containing a 2-oxoquinoline moiety were tested for their antitumor activities against human lung adenocarcinoma (A-549), human cervical carcinoma (HeLa), human breast cancer (MCF-7), and human osteosarcoma (U2OS) cell lines. semanticscholar.org Many of these compounds showed moderate to high levels of antitumor activity, with some exhibiting more potent inhibitory effects than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). semanticscholar.org

One particular derivative, identified as compound 4u (diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate), demonstrated notable inhibitory activity against the HeLa cell line with an IC50 value of 2.5 µM. semanticscholar.org In another study, ethylphosphonate-based curcumin (B1669340) mimics were evaluated, with one compound (EP4) showing substantial cytotoxic effects against HeLa, A375 (melanoma), and WM266 (metastatic melanoma) cancer cell lines, while being less harmful to normal human dermal fibroblasts (HDFs). mdpi.com

Table 2: Cytotoxicity of Selected Diethyl Phosphonate Derivatives against Cancer Cell Lines

Compound/Derivative Cancer Cell Line(s) Assay IC50 Value(s) Reference
Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate (4u) HeLa MTT 2.5 ± 0.6 µM semanticscholar.org
α-aminophosphonate derivatives A549, HeLa, MCF-7, U2OS MTT Varied, some more potent than 5-FU semanticscholar.org
Ethylphosphonate-based curcumin mimic (EP4) HeLa, A375, WM266 Not specified Exhibited substantial cytotoxic effects mdpi.com

While the provided search results focus more on cellular assays, the investigation of diethyl phosphonate derivatives often extends to their effects on specific enzymes that are crucial for pathogen survival or cancer cell proliferation. For instance, one study on an ethylphosphonate curcumin mimic, EP4, found it to be a very potent inhibitor of the ubiquitin-activating enzyme E1, which highlights its anticancer potential. mdpi.com The development of specific enzyme assays is a critical step in understanding the mechanism of action of these compounds at a molecular level.

Molecular and Cellular Mechanism Investigations

Apoptosis, or programmed cell death, is a desirable outcome for anticancer agents. Several staining techniques and analytical methods are used to determine if a compound induces apoptosis in cancer cells.

For the derivative diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate (compound 4u), multiple methods confirmed its ability to induce apoptosis in HeLa cells. semanticscholar.org These included:

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells under a fluorescence microscope.

Hoechst 33342 Staining: This fluorescent stain binds to DNA and is used to observe changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis. semanticscholar.org

Flow Cytometry: This technique can be used with specific markers, such as Annexin V, to quantify the percentage of cells undergoing different stages of apoptosis. semanticscholar.org

These analyses collectively provided strong evidence that the cytotoxic effect of compound 4u on HeLa cells is mediated, at least in part, by the induction of apoptosis. semanticscholar.org

Anticancer drugs can exert their effects by interfering with the cell cycle, leading to a halt in proliferation and subsequent cell death. Flow cytometry is the primary method used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

The effect of compound 4u on the cell cycle of HeLa cells was investigated using flow cytometry. semanticscholar.org The results showed that treatment with this compound led to an increase in the population of cells in the S and G2 phases in a concentration-dependent manner. semanticscholar.org This was accompanied by a decrease in the percentage of cells in the G1 phase. semanticscholar.org For instance, after a 12-hour treatment with 10 µM of compound 4u, the proportion of cells in the S phase increased from 31.87% to 44.34%, and in the G2 phase from 8.23% to 14.63%, while the G0/G1 phase population decreased from 59.90% to 41.03%. semanticscholar.org This indicates that the compound's antiproliferative effects are linked to cell cycle arrest at the S and G2 stages. semanticscholar.org

In a different study, a diethyl phosphonate derivative was shown to cause G1 phase cell cycle arrest in the NB4 acute promyelocytic leukemia cell line.

Table 3: Effect of Compound 4u on HeLa Cell Cycle Progression

Treatment Group Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Reference
Control 0 59.90 31.87 8.23 semanticscholar.org
Compound 4u 10 41.03 44.34 14.63 semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. These studies systematically alter the chemical structure of a lead compound to understand how specific molecular features influence its biological activity. For derivatives of this compound, SAR investigations aim to enhance desired biological effects, such as anticancer or antioxidant activity, by modifying various parts of the phosphonate molecule.

Research into the SAR of phosphonate derivatives has revealed critical insights into the structural requirements for their biological functions. For instance, in the development of novel anticancer agents, α-aminophosphonates containing a 2-oxoquinoline moiety have been synthesized and evaluated. The studies indicated that the nature and position of substituents on the aryl rings significantly impact the cytotoxic activity against various cancer cell lines.

Similarly, SAR studies on other classes of phosphonates, such as those linked to quinolinone, have been conducted to evaluate their antioxidant activities. mdpi.com These studies involve creating a series of derivatives by introducing different functional groups and heterocyclic rings to the core structure and then assessing their ability to scavenge free radicals. The findings help in identifying the key structural motifs responsible for the observed antioxidant effects. mdpi.com For example, the introduction of a pyran ring or other heterocyclic systems can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets. mdpi.com

General SAR findings for phosphonate derivatives indicate that modifications at the R¹ and R² positions can lead to significant changes in bioactivity. For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that smaller alkyl or cycloalkane substituents resulted in better inhibitory activity, highlighting the sensitivity of the target to steric effects. nih.gov

The table below summarizes representative SAR findings for various diethyl phosphonate derivatives, illustrating how structural modifications correlate with changes in biological activity.

Table 1: Structure-Activity Relationship of Diethyl Phosphonate Derivatives

Core Structure/SeriesStructural ModificationObserved Effect on BioactivityReference Compound(s)
α-aminophosphonates with 2-oxoquinolineSubstitution on the arylamino groupInfluences antitumor activity against HeLa, A549, and MCF-7 cell lines. Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate
Quinolinone-linked phosphonatesCyclization into pyranoquinolinyl or thioxopyridinyl phosphonatesModulates antioxidant properties. mdpi.comDiethyl 5,6-dihydro-6-methyl-4,5-dioxo-4H-pyrano[3,2-c]quinolin-2-yl-2-phosphonate mdpi.com
Pyrazolopyridinyl pyrimidine derivativesVariation of substituents at the R¹ positionN-morpholino and ethyl groups showed better inhibitory activity than cyano groups. nih.govYC-1 derivatives nih.gov
Benzimidazole derivativesIntroduction of a side chain on a heterocycle2-ethoxy-2-oxoethyl and 2-hydrazineyl-2-oxoethyl groups showed excellent inhibition of VEGF levels. nih.govNot specified

Methodologies for Pharmacokinetic Studies

Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies help to predict the bioavailability and in vivo behavior of a compound. For derivatives of this compound, a combination of in silico and experimental methodologies is employed to characterize their pharmacokinetic profiles.

In Silico Pharmacokinetic Profiling: Computational, or in silico, methods are often used in the early stages of drug discovery to predict the ADME properties of a series of compounds. researchgate.net These predictive models use the chemical structure of the derivatives to estimate various pharmacokinetic parameters, such as oral bioavailability and potential toxicity. researchgate.net For a series of diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-phenyl-1H-pyrrol-3-yl)(hydroxy)methylphosphonate derivatives, in silico tools were used to predict their ADME profiles, which suggested that the compounds possessed the necessary physicochemical properties for good bioavailability. researchgate.net

Experimental Pharmacokinetic Analysis: Experimental methodologies provide quantitative data on the concentration of the compound and its metabolites in biological fluids over time. High-Performance Liquid Chromatography (HPLC) is a key analytical technique used for this purpose. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound, which is also suitable for pharmacokinetic studies. sielc.com This method typically involves a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.com For more rapid analysis, Ultra-High-Performance Liquid Chromatography (UPLC) with smaller particle columns can be employed. sielc.com

The general workflow for a pharmacokinetic study of a this compound derivative would involve administering the compound, collecting biological samples (e.g., blood, plasma) at various time points, processing the samples to extract the analyte, and quantifying the analyte concentration using a validated analytical method like LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).

The table below outlines the common methodologies used in the pharmacokinetic evaluation of diethyl phosphonate derivatives.

Table 2: Methodologies for Pharmacokinetic Evaluation of Diethyl Phosphonate Derivatives

MethodologyPurposeKey Techniques and ParametersApplication Example
In Silico ADME PredictionTo predict pharmacokinetic properties and guide compound design. researchgate.netComputational models, software (e.g., QSAR-based tools). rsc.orgPrediction of bioavailability for maleimide-linked hydroxy phosphonate derivatives. researchgate.net
High-Performance Liquid Chromatography (HPLC)To separate and quantify the parent compound and its metabolites in biological matrices. sielc.comReverse-phase columns (e.g., Newcrom R1), mobile phase of acetonitrile/water with acid. sielc.comAnalysis of this compound for pharmacokinetic applications. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS)To provide sensitive and selective quantification of compounds in complex biological samples.Coupling of HPLC or UPLC with a mass spectrometer (e.g., tandem MS) for detection. sielc.comMS-compatible HPLC methods using formic acid as a mobile phase modifier. sielc.com
In Vitro Metabolism StudiesTo identify metabolic pathways and potential drug-drug interactions.Incubation with liver microsomes or hepatocytes, followed by analysis of metabolites.General methodology for drug candidates.

Current Challenges and Future Research Directions in Diethyl Ethylthio Methyl Phosphonate Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of phosphonates, often reliant on the Michaelis-Arbuzov reaction, faces challenges related to harsh reaction conditions, use of hazardous reagents, and generation of waste. nih.govwikipedia.org Consequently, a primary focus of current research is the development of greener, more efficient synthetic protocols. rsc.orgsciencedaily.com The classical Michaelis-Arbuzov reaction involves reacting a trialkyl phosphite (B83602) with an alkyl halide, but modern variations aim to improve its environmental footprint. wikipedia.org

For Diethyl ((ethylthio)methyl)phosphonate specifically, synthesis can be achieved through methods like the alkylation of phosphonic acid derivatives or Michael addition reactions. smolecule.com Applying green chemistry principles to these routes is a key area of ongoing research.

Exploration of Novel and Recyclable Green Catalysts

A crucial element in creating sustainable synthetic routes is the use of novel and recyclable catalysts. rsc.org Research has moved towards catalysts that are environmentally benign, highly efficient, and easily separable from the reaction mixture for reuse.

Phase-Transfer Catalysts (PTCs): PTCs are highly effective for reactions involving immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.nettandfonline.comtcichemicals.com They facilitate the transfer of reactants across the phase boundary, accelerating the reaction under mild conditions. tcichemicals.com Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common PTCs used in phosphonate (B1237965) synthesis, enabling the use of greener solvents like water and reducing the need for harsh, anhydrous conditions. researchgate.nettcichemicals.comresearchgate.net The use of PTCs can also impart selectivity in the formation of phosphorus compounds. researchgate.net

Green Solvents and Catalytic Systems: Polyethylene glycol (PEG) has emerged as a promising green reaction medium and phase-transfer catalyst due to its low toxicity, high thermal stability, and recyclability. frontiersin.org A system using PEG-400 as a solvent with a potassium iodide (KI) catalyst has been successfully developed for the synthesis of benzyl (B1604629) phosphonates, avoiding volatile and toxic organic solvents. frontiersin.org Similarly, the use of water as a solvent is a major goal of green chemistry. researchgate.net A protocol for the synthesis of related thiophosphates using a recyclable decavanadate (B1236424) catalyst in water demonstrates a significant advancement in this area. researchgate.net

Table 1: Comparison of Catalytic Systems for Phosphonate Synthesis

Catalytic System Key Advantages Reaction Type Application Reference(s)
Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) Enables use of biphasic systems, mild conditions, potential for selectivity. Michaelis-Becker, Phosphorylation researchgate.net
PEG-400 / KI Green solvent, recyclable, avoids toxic organic solvents, low cost. Benzyl Phosphonate Synthesis frontiersin.org
Decavanadate Anion Operates in water/ethanol (B145695), recyclable, no heat/light required. Thio-phosphate Synthesis researchgate.net

| Ultrasound | Energy efficient, shorter reaction times, can enable solvent-free conditions. | General Phosphonate Synthesis | benthamdirect.comyoutube.com |

Deeper Understanding of Complex Reaction Mechanisms and Selectivity Control

A thorough understanding of reaction mechanisms is fundamental to controlling selectivity and improving yields. The Michaelis-Arbuzov reaction, a cornerstone for creating the C-P bond in this compound, proceeds via an Sɴ2 attack of the nucleophilic phosphorus on an alkyl halide, forming a phosphonium salt intermediate. wikipedia.org This intermediate then dealkylates, typically through another Sɴ2 reaction by the displaced halide, to yield the final phosphonate. wikipedia.org

However, competitive and side reactions can occur. For example, the alkyl halide generated as a byproduct can compete with the starting alkyl halide reactant, leading to a mixture of products. nih.gov Understanding the relative reactivities and controlling reaction conditions, for example through a continuous flow setup that minimizes byproduct interaction, is crucial for achieving high selectivity. acs.org

For thio-phosphonates, alternative mechanisms are also being explored. A metal-free cross-coupling reaction to form the P-S bond has been proposed to proceed through either a nucleophilic substitution or a free radical pathway. researchgate.net Elucidating the precise mechanism under different conditions allows for the rational design of reactions that favor the desired product. Controlling stereoselectivity is another significant challenge, particularly when synthesizing chiral phosphonates for biological applications. The use of chiral phase-transfer catalysts is one avenue being explored to induce asymmetry in these reactions. researchgate.net

Identification of New Applications in Emerging Fields (e.g., Advanced Materials, Biotechnology)

The unique chemical structure of this compound, featuring a polar phosphonate group and a reactive thioether linkage, makes it a versatile building block for new molecules in diverse fields. smolecule.com While traditionally used in the synthesis of agrochemicals and as a general research reactant, its potential in emerging technologies is a key area of future research. smolecule.com

Advanced Materials: The phosphonate moiety is known for its ability to coordinate with metal ions and adhere to surfaces. This property is exploited in the creation of corrosion inhibitors, flame retardants, and metal-organic frameworks (MOFs). The thioether group in this compound offers an additional site for modification or for imparting specific properties, such as affinity for soft metals, which could be useful in designing novel sensors or extraction agents. The compound can also serve as a reactant in Diels-Alder reactions, facilitating the synthesis of complex cyclic structures for materials science. smolecule.com

Biotechnology: In biotechnology and medicinal chemistry, phosphonates are highly valued as bioisosteres of phosphates and carboxylates. acs.org They are key components in drugs for treating bone diseases. The structural similarity of α-aminophosphonic acids to natural amino acids makes them effective enzyme inhibitors. acs.org this compound is a precursor for creating more complex molecules with potential biological activity, such as fused heterocycles used in drug discovery. smolecule.com Its potential as an insecticide is also noted, based on the known biological activity of similar organophosphorus compounds. smolecule.com

Table 2: Potential Applications Based on Functional Groups

Functional Group Associated Property Potential Application Field Reference(s)
Phosphonate (P-O) Metal chelation, surface adhesion, bioisostere of phosphate (B84403). Advanced Materials (corrosion inhibitors), Biotechnology (drug design). acs.orgsmolecule.com
Thioether (C-S-C) Nucleophilic site, soft metal affinity, reactive handle. Synthesis, Advanced Materials (sensors), Drug Discovery. smolecule.com

| Ethyl Esters (O-C₂H₅) | Modulates solubility and reactivity, protecting group. | Synthetic Chemistry, Pro-drugs. | smolecule.com |

Addressing Environmental Concerns and Enhancing Biodegradability and Phosphorus Stewardship

The increasing use of organophosphorus compounds has raised environmental questions regarding their persistence, potential toxicity, and the sustainability of phosphorus as a resource. sciencedaily.comresearchgate.net Phosphorus is a finite and critical raw material, making its recovery and recycling a paramount long-term goal. rsc.orgsciencedaily.com

The "greening" of phosphonate chemistry is a major research driver, focusing on several fronts:

Novel Synthetic Methods: As discussed in section 9.1, developing syntheses that use less energy and fewer hazardous materials is a primary objective. rsc.org

Enhanced Biodegradability: The strong C-P bond in phosphonates makes them resistant to degradation compared to phosphate esters. Research is needed to design new phosphonate structures with enhanced biodegradability without sacrificing function. This may involve incorporating specific functional groups that are susceptible to microbial or enzymatic cleavage.

Phosphorus Recovery and Recycling: Developing cost-effective methods to recover phosphorus from waste streams containing phosphonates is crucial for long-term sustainability. rsc.orgsciencedaily.com Research into chemical or biological methods to break down these compounds and reclaim the phosphorus is in its early stages but is of critical importance. researchgate.net For example, ultrasound has been shown to cause the progressive loss of phosphonate groups from certain molecules, suggesting a potential pathway for degradation.

Advanced Characterization Techniques for Complex Phosphonate Derivatives

As more complex phosphonate derivatives are synthesized, the need for sophisticated analytical techniques to characterize them and monitor reactions becomes more acute. While standard methods like traditional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy remain essential, newer techniques are providing deeper insights.

In-line and Real-time Monitoring: The use of in-line, low-field ³¹P NMR spectroscopy allows for the real-time monitoring of reactions, such as the Michaelis-Arbuzov rearrangement. acs.org This process analytical technology (PAT) enables rapid optimization of reaction conditions (temperature, residence time, stoichiometry) and provides immediate information on conversion and byproduct formation, leading to more efficient and controlled processes. acs.org

Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of phosphonates. Specific reverse-phase HPLC methods have been developed for this compound. sielc.com For applications compatible with mass spectrometry (MS), modifiers like phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com Mass spectrometry itself is crucial for identifying reaction products and, as shown in degradation studies, for identifying breakdown products to understand degradation pathways.

Bridging Computational Predictions with Robust Experimental Validation in Academic Research

The synergy between computational chemistry and experimental work is accelerating progress in the field of organophosphorus chemistry. Computational modeling provides a powerful tool for understanding reaction mechanisms, predicting properties, and designing new molecules before committing to resource-intensive laboratory work.

Density Functional Theory (DFT) calculations, for instance, have been used to study the intricacies of the Michaelis-Arbuzov reaction. acs.org Such studies can help elucidate transition states, calculate activation energies for competing reaction pathways, and explain observed selectivities. This theoretical insight is invaluable for optimizing reaction conditions.

The future of research in this area lies in a strong feedback loop between prediction and practice. Computational models can screen potential catalysts or substrates, with the most promising candidates then being synthesized and tested in the lab. The experimental results, in turn, are used to refine and validate the computational models, leading to increasingly accurate predictions. This integrated approach, which has been successfully applied to the study of continuous flow phosphonate synthesis, is essential for the rapid and rational development of new synthetic methods and novel phosphonate derivatives. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl ((ethylthio)methyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl ((ethylthio)methyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.